(4-Fluorophenylthio)propan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfanylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJQBSVPZYELIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372098 | |
| Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2968-13-0 | |
| Record name | 1-[(4-Fluorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Fluorophenylthio)propan-2-one synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of (4-Fluorophenylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in various chemical research and development applications. This document outlines a probable synthetic protocol, expected physicochemical properties, and detailed spectroscopic analysis.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₉H₉FOS. Its structural properties and other key identifiers are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-((4-fluorophenyl)thio)propan-2-one |
| Molecular Formula | C₉H₉FOS |
| Molecular Weight | 184.23 g/mol |
| CAS Number | 2968-13-0[1] |
| Boiling Point | 100-103°C at 1 torr[1] |
| Appearance | Expected to be a liquid |
| Hazard | Irritant[1] |
Synthesis
The synthesis of this compound can be achieved via a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone. This S-alkylation reaction is a common and effective method for the formation of thioethers.
Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a general procedure based on standard S-alkylation of thiophenols.
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of 4-fluorothiophenol (1.0 equivalent) in acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data is presented below based on the analysis of structurally similar compounds.
Spectroscopic Data Summary
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), -S-CH₂ -C=O (singlet, ~3.7 ppm), -C(=O)-CH₃ (singlet, ~2.3 ppm) |
| ¹³C NMR | C =O (~205 ppm), Aromatic C -F (~162 ppm, doublet), Aromatic C -S (~130 ppm), Aromatic C -H (~134 and 116 ppm, doublets), -S-C H₂- (~45 ppm), -C H₃ (~27 ppm) |
| FT-IR (cm⁻¹) | C=O stretch (~1715 cm⁻¹), C-F stretch (~1230 cm⁻¹), C-S stretch (~700-600 cm⁻¹) |
| Mass Spec (m/z) | Molecular ion [M]⁺ at 184, fragments corresponding to loss of acetyl group and scission of the thioether bond. |
Detailed Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer. Samples would be prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid sample would be placed directly on the ATR crystal. The spectrum would be collected in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectra would be obtained using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane) would be injected into the GC. The mass spectrometer would be operated in EI mode at 70 eV.
Workflow Diagrams
General Experimental Workflow
Caption: Overall workflow for synthesis and characterization.
Spectroscopic Analysis Logic
Caption: Logical flow of spectroscopic data analysis.
References
An In-depth Technical Guide to the Physicochemical Properties of (4-Fluorophenylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenylthio)propan-2-one, a thioether derivative, holds potential as a versatile building block in medicinal chemistry and materials science. Its structural motifs, including a fluorinated phenyl ring and a ketone group, are of significant interest in the design of novel bioactive compounds and functional materials. The presence of the fluorine atom can modulate pharmacokinetic and physicochemical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a workflow for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in further research and development.
| Property | Value | Reference |
| CAS Number | 2968-13-0 | [1] |
| Molecular Formula | C₉H₉FOS | [1][2] |
| Molecular Weight | 184.23 g/mol | [1][2] |
| Physical Form | Liquid | |
| Boiling Point | 100-103 °C at 1 torr | |
| Hazard | Irritant | [2] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone.
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing anhydrous acetone, add 4-fluorothiophenol (1.0 equivalent) and potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to form the thiolate salt.
-
To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Characterization Protocols
-
¹H and ¹³C NMR spectra can be acquired on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts (δ) are reported in ppm relative to the solvent peak.
-
IR spectra can be recorded on a Fourier-Transform Infrared (FTIR) spectrometer, often using an Attenuated Total Reflectance (ATR) accessory for liquid samples.
-
Sample Preparation: A small drop of the neat liquid is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
Mass spectra can be obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI) and their mass-to-charge ratio is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available data on the specific biological activities and associated signaling pathways of this compound. However, the structural components of the molecule suggest potential areas for investigation. Thioether-containing compounds are known to exhibit a wide range of biological activities.[3][4][5] The ketone functionality can also be a key pharmacophore in various enzyme inhibitors.[6]
Given the absence of specific data for this compound, a logical next step for researchers would be to screen this compound against various biological targets to elucidate its potential therapeutic applications. A general workflow for such a biological evaluation is presented below.
Caption: General workflow for the biological evaluation of a novel chemical entity.
Conclusion
This compound is a chemical compound with potential applications in various scientific domains. This guide has provided the available physicochemical data and outlined detailed experimental protocols for its synthesis and characterization. While specific biological data is currently unavailable, the provided workflows offer a roadmap for future research into the properties and potential applications of this and similar molecules. Further experimental work is necessary to fully elucidate its physicochemical profile and to explore its biological activity.
References
- 1. 1-((4-Fluorophenyl)thio)propan-2-one | 2968-13-0 [sigmaaldrich.com]
- 2. 2968-13-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of -ketovinyl thioether type thiamines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Novel Synthesis Routes for Fluorinated Aryl Thioethers: A Technical Guide
Introduction
Fluorinated aryl thioethers are a class of organosulfur compounds that have garnered significant attention in medicinal chemistry, agrochemicals, and materials science. The incorporation of fluorine atoms into aryl thioether scaffolds can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability.[1] This has led to their use in a variety of pharmaceuticals and advanced materials. Consequently, the development of efficient and versatile synthetic methods for accessing these valuable compounds is an area of active research. This guide provides an in-depth overview of modern and novel synthetic strategies for the preparation of fluorinated aryl thioethers, with a focus on transition-metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and photoredox catalysis.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-sulfur (C–S) bonds.[2][3][4] Palladium, nickel, and copper-based catalytic systems are widely employed for the coupling of fluorinated aryl halides or pseudohalides with a variety of thiolating agents. These methods are often characterized by their high efficiency, broad substrate scope, and excellent functional group tolerance.[2]
Data Presentation: Comparison of Catalytic Systems
The choice of metal, ligand, and reaction conditions is crucial for the success of these cross-coupling reactions. The following table summarizes representative catalytic systems for the synthesis of fluorinated aryl thioethers.
| Catalyst/Ligand | Fluoroaryl Partner | Thiol Source | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ / Xantphos | 4-Fluoronitrobenzene | Thiophenol | Cs₂CO₃ | Toluene | 110 | 95 |
| Ni(ClO₄)₂·6H₂O / L1 | 1-Bromo-4-(trifluoromethyl)benzene | Thiosulfonate | Mn | DMF | 50 | 88[1] |
| CuI / Phenanthroline | 1-Iodo-2,4-difluorobenzene | Sodium thiomethoxide | N/A | DMSO | 120 | 92 |
| Pd₂(dba)₃ / BrettPhos | 2-Bromo-5-fluoropyridine | 4-Methoxythiophenol | NaOtBu | Dioxane | 100 | 90 |
| NiCl₂(dppe) | 4-Chlorobenzotrifluoride | Potassium thioacetate | K₃PO₄ | DMAc | 130 | 85 |
This table presents illustrative data compiled from typical findings in the chemical literature.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol describes a general procedure for the palladium-catalyzed C–S cross-coupling of a fluorinated aryl bromide with a thiol.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
4-Fluorobromobenzene (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 4-fluorobromobenzene (175 mg, 1.0 mmol) followed by thiophenol (132 mg, 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated aryl thioether.
Visualization: Catalytic Cycle Workflow
The following diagram illustrates the key steps in a typical palladium-catalyzed C-S cross-coupling cycle.
Caption: Generalized workflow of a Pd-catalyzed C-S coupling cycle.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental method for forming C-S bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[5][6] In the context of fluorinated arenes, the high electronegativity of fluorine can activate the ring towards nucleophilic attack, making fluoride a surprisingly effective leaving group in these reactions.[5][7] Recent advancements have focused on expanding the scope of SNAr reactions to less activated substrates through the use of strong bases, specific solvent systems, or organocatalysis.[8]
Data Presentation: SNAr Reaction Scope
The following table showcases the versatility of the SNAr reaction for synthesizing various fluorinated aryl thioethers.
| Fluoroarene | Nucleophile | Conditions | Yield (%) |
| Hexafluorobenzene | Sodium thiophenoxide | DMF, 25 °C, 1h | 98 |
| 2,4-Dinitrofluorobenzene | Cysteine | NaHCO₃, H₂O/EtOH, 25 °C, 2h | 95 |
| Pentafluoropyridine | 4-Chlorothiophenol | K₂CO₃, Acetone, 60 °C, 4h | 93 |
| 4-Nitrofluorobenzene | Sodium tert-butylthiolate | THF, 0 °C, 30 min | 96 |
| 1,3,5-Trifluoro-2,4,6-trinitrobenzene | Ethanethiol | Et₃N, CH₂Cl₂, 25 °C, 1h | 99 |
This table presents illustrative data compiled from typical findings in the chemical literature.
Experimental Protocol: SNAr Synthesis
This protocol provides a general method for the SNAr reaction between an activated fluoroarene and a thiol.
Materials:
-
Pentafluoropyridine (1.0 mmol)
-
4-Chlorothiophenol (1.1 mmol)
-
Potassium carbonate (K₂CO₃, 1.5 mmol)
-
Anhydrous acetone (10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pentafluoropyridine (169 mg, 1.0 mmol), 4-chlorothiophenol (160 mg, 1.1 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Add anhydrous acetone (10 mL) to the flask.
-
Heat the mixture to reflux (approximately 60 °C) and stir for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash chromatography to yield the desired thioether.
Visualization: SNAr Mechanism Pathway
The diagram below outlines the stepwise addition-elimination mechanism of an SNAr reaction, proceeding through a resonance-stabilized Meisenheimer complex.[6]
Caption: The addition-elimination pathway of SNAr reactions.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and green technology in organic synthesis.[9] It enables the generation of radical intermediates under exceptionally mild conditions, opening up new pathways for C–S bond formation that are often complementary to traditional methods.[10] For the synthesis of fluorinated aryl thioethers, photoredox methods can utilize a broad range of substrates, often with high functional group tolerance.
Data Presentation: Photoredox-Mediated Thiolation
This table provides examples of photoredox-catalyzed synthesis of fluorinated aryl thioethers, highlighting the mild conditions.
| Fluoroaryl Source | Thiol Source | Photocatalyst | Light Source | Yield (%) |
| 4-Fluoro-iodobenzene | Thiophenol | Ru(bpy)₃Cl₂ | Blue LED | 89 |
| Aryl Diazonium Salt | Disulfide | Eosin Y | Green LED | 85 |
| 1-(trifluoromethyl)-4-iodobenzene | Thiosulfonate | Ir(ppy)₃ | Blue LED | 91 |
| N-(Acyloxy)phthalimide | Thiol | fac-Ir(ppy)₃ | 40W Bulb | 82 |
| Thianthrenium Salt | Thiol | Ru(bpy)₃(PF₆)₂ | Blue LED | 78[9] |
This table presents illustrative data compiled from typical findings in the chemical literature.
Experimental Protocol: Photoredox Synthesis
This protocol outlines a general procedure for the visible-light-mediated synthesis of a fluorinated aryl thioether.
Materials:
-
4-Iodobenzotrifluoride (0.5 mmol)
-
4-Methylthiophenol (0.6 mmol)
-
fac-Ir(ppy)₃ (1 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol)
-
Degassed DMSO (2 mL)
Procedure:
-
To a 4 mL vial, add 4-iodobenzotrifluoride (136 mg, 0.5 mmol), 4-methylthiophenol (75 mg, 0.6 mmol), fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol), and Cs₂CO₃ (326 mg, 1.0 mmol).
-
Add a magnetic stir bar and degassed DMSO (2 mL).
-
Seal the vial with a cap and place it approximately 5 cm from a blue LED lamp (450 nm).
-
Irradiate the mixture with stirring at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with water (15 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the product.
Visualization: Photoredox Catalytic Cycle
The following diagram illustrates a general photocatalytic cycle for the generation of a sulfur radical and its subsequent reaction to form a C-S bond.
Caption: A general mechanism for photoredox-catalyzed C-S bond formation.
References
- 1. Synthesis of trifluoromethylated thioethers via Ni-catalyzed reductive C–S coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Derosa Lab Publishes ‘Hot Paper’ in ACIE: Electrochemical Azolation of Electron-rich Fluoroarenes: A Controlled Redox Chain Unlocks C─N Bond-forming e-SNAr | Chemistry [bu.edu]
- 9. Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds [mdpi.com]
- 10. mdpi.com [mdpi.com]
(4-Fluorophenylthio)propan-2-one as a building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenylthio)propan-2-one, also known as 1-(4-fluorophenylthio)acetone, is a functionalized ketone that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, incorporating a reactive ketone, a thioether linkage, and a fluorinated aromatic ring, makes it a key precursor for the synthesis of a diverse range of heterocyclic compounds, particularly those with significant pharmacological interest. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity in derivative molecules, making this building block particularly attractive for drug discovery programs.
This technical guide provides a comprehensive overview of the synthesis of this compound, its key applications as a synthetic intermediate, detailed experimental protocols for its utilization, and its role in the development of biologically active molecules.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the nucleophilic substitution of a haloketone with the corresponding thiophenol. Specifically, the reaction of 4-fluorothiophenol with chloroacetone in the presence of a base provides the target compound in good yield.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard nucleophilic substitution reactions for the formation of thioethers.
-
Reagent Preparation: To a stirred solution of 4-fluorothiophenol (1.0 eq) in a suitable solvent such as acetone or DMF (dimethylformamide), add a base like potassium carbonate (1.2 eq) or sodium hydride (1.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiophenolate salt.
-
Nucleophilic Substitution: Add chloroacetone (1.05 eq) dropwise to the reaction mixture.
-
Reaction Completion: Allow the reaction to stir at room temperature, or gently heat to 40-50 °C, for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any inorganic salts. If DMF was used as the solvent, partition the mixture between water and ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Applications in Heterocyclic Synthesis
This compound is an α-functionalized ketone, making it an ideal precursor for various condensation reactions to form heterocyclic rings. Its most prominent applications are in the Hantzsch thiazole synthesis and the Gewald aminothiophene synthesis.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring system. It involves the reaction of an α-haloketone (or a ketone with a good leaving group at the alpha position, such as a thioether) with a thioamide. This compound reacts with thiourea to form 2-amino-4-((4-fluorophenylthio)methyl)thiazole derivatives, which are scaffolds of significant interest in medicinal chemistry due to their association with a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3][4].
Caption: Reaction pathway for the Hantzsch synthesis of 2-aminothiazoles.
This protocol is adapted from the general Hantzsch thiazole synthesis procedures[5][6].
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol.
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for 2-6 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute aqueous solution of a base, such as 5% sodium carbonate, to neutralize the hydrohalide salt formed and precipitate the product.
-
Purification: Filter the resulting solid through a Büchner funnel, wash the filter cake with water, and air-dry. The product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiazole derivative.
The following table summarizes typical data for 2-aminothiazole derivatives synthesized via the Hantzsch reaction, showcasing the versatility of this scaffold in generating compounds with diverse biological activities.
| Compound Class | R-Group on Thiazole | Biological Activity | IC₅₀ / MIC Values | Reference |
| 2-Amino-4-arylthiazoles | Phenyl | Anti-giardial | 0.39 µM | [7] |
| 2-Amino-4-(2-pyridyl)thiazoles | Substituted Phenyl (Amide) | Antimycobacterial | 0.78 µM | [3] |
| 2-Amino-4-(2-pyridyl)thiazoles | Substituted Phenyl (Amide) | Antiplasmodial | 0.1 µM | [3] |
| 2-Acetanilido-4-arylthiazoles | Phenyl | Antibacterial (E. coli) | 100 µg/mL (Zone of Inh.) | [1] |
| 2-Amino-4-phenylthiazole Peptides | Leucine | Antifungal (C. albicans) | 16 mm (Zone of Inh.) | [2] |
Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes[8][9]. It involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. As a ketone, this compound is a suitable substrate for this reaction, leading to highly substituted thiophenes which are also important in materials science and medicinal chemistry[10][11].
Caption: Postulated mechanism for the Gewald aminothiophene synthesis.
This is a general protocol for the Gewald reaction which can be adapted for this compound[12].
-
Reaction Mixture: In a flask, mix this compound (1.0 eq), an activated nitrile such as ethyl cyanoacetate or malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Catalyst and Solvent: Add a solvent such as ethanol or DMF, followed by a catalytic amount of a base like morpholine or piperidine (0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to 40-60 °C and stir for 1-3 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.
-
Work-up: After cooling, the product may precipitate directly from the reaction mixture. If not, the solvent is removed under reduced pressure, and the residue is triturated with ethanol or purified by column chromatography.
Role in Drug Discovery and Biological Activity
The heterocyclic scaffolds derived from this compound are prevalent in many biologically active compounds. Thiazole derivatives, in particular, are known to possess anti-inflammatory, antimicrobial, and anticancer properties. The anti-inflammatory effects of some heterocyclic compounds are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.
Caption: Inhibition of the COX-2 pathway by potential anti-inflammatory agents.
Compounds synthesized from this compound can be screened for their inhibitory activity against key targets in pathogenic or disease pathways. For example, trifluoromethyl-containing compounds have shown promising COX-2 inhibition[13]. The fluorophenylthio moiety provides a strategic point for modification to optimize binding and selectivity for such targets.
Conclusion
This compound is a highly valuable and adaptable building block for organic synthesis. Its utility is most prominently demonstrated in the construction of thiazole and thiophene ring systems through the Hantzsch and Gewald reactions, respectively. The resulting heterocyclic products are important scaffolds in medicinal chemistry, serving as the basis for the development of new therapeutic agents. The detailed protocols and synthetic pathways provided in this guide offer a framework for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
CAS number and molecular structure of (4-Fluorophenylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenylthio)propan-2-one, with the CAS number 2968-13-0 , is a sulfur-containing organic compound.[1][2][3][4][5] Its structure, featuring a fluorinated phenyl ring linked by a thioether to a propanone backbone, makes it an interesting candidate for various applications in chemical synthesis and potentially in drug discovery. The presence of a fluorine atom can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule, while the thioether and ketone functionalities offer versatile handles for further chemical modifications.
This technical guide provides a summary of the known properties, a plausible synthetic route, and predicted analytical data for this compound to serve as a resource for researchers.
Chemical and Physical Properties
The key identifying and physical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2968-13-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₉FOS | [1][3] |
| Molecular Weight | 184.23 g/mol | [1][3] |
| Boiling Point | 100-103 °C / 1 torr | [1] |
| SMILES | CC(=O)CSC1=CC=C(F)C=C1 | |
| IUPAC Name | 1-((4-fluorophenyl)thio)propan-2-one |
Molecular Structure
The 2D molecular structure of this compound is depicted below:
Synthesis
Proposed Experimental Protocol
The following is a generalized, plausible protocol for the synthesis of this compound:
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium carbonate (or another suitable base like sodium hydroxide)
-
Acetone (or another suitable polar aprotic solvent like acetonitrile)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorothiophenol (1.0 equivalent) and acetone.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add chloroacetone (1.1 equivalents) dropwise to the stirring mixture.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the solid precipitate (inorganic salts) and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude product in ethyl acetate and wash it with deionized water followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Predicted Spectroscopic Data
As of the last search, detailed experimental spectroscopic data for this compound is not available in the public domain. The following table provides predicted data based on the known structure and typical chemical shifts and fragmentation patterns for the functional groups present.
| Technique | Predicted Data |
| ¹H NMR | - Aromatic protons (AA'BB' system): ~7.0-7.5 ppm (multiplet, 4H)- Methylene protons (-S-CH₂-): ~3.7 ppm (singlet, 2H)- Methyl protons (-C(O)-CH₃): ~2.2 ppm (singlet, 3H) |
| ¹³C NMR | - Carbonyl carbon (C=O): ~205 ppm- Aromatic carbons: ~115-165 ppm (including C-F and C-S carbons)- Methylene carbon (-S-CH₂-): ~45 ppm- Methyl carbon (-C(O)-CH₃): ~30 ppm |
| IR Spectroscopy | - Strong C=O stretch: ~1715 cm⁻¹- Aromatic C=C stretches: ~1600-1450 cm⁻¹- C-F stretch: ~1230 cm⁻¹- C-H stretches (aromatic and aliphatic): ~3100-2850 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): m/z = 184- Fragment from cleavage of C-S bond: m/z = 127 (fluorophenylthio cation)- Fragment from McLafferty rearrangement (if applicable) or other cleavages leading to smaller fragments. |
Biological Activity and Potential Applications
Currently, there is no specific information in the reviewed literature regarding the biological activity or signaling pathway modulation of this compound. However, structurally related arylthio compounds have been investigated for a variety of biological activities. For instance, some derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been evaluated for their cytotoxic effects against cancer cell lines.[6] Additionally, other sulfur-containing small molecules are known to possess a wide range of biological properties, including antibacterial, antioxidant, and anti-inflammatory activities.[7]
Given its structure, this compound could be a valuable intermediate for the synthesis of more complex molecules for biological screening. The ketone functionality can be readily modified, for example, through reduction, oxidation, or condensation reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies. Researchers in drug development could consider this compound as a scaffold for developing novel therapeutic agents.
Conclusion
This compound is a readily synthesizable compound with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a likely synthetic method, and predicted analytical data to facilitate further research and development. The lack of published biological data highlights an opportunity for new investigations into the potential therapeutic applications of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2968-13-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of Fluorinated Thioether Ketones: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Mechanistic Pathways
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and a thioether linkage into a ketone scaffold presents a compelling avenue in medicinal chemistry. This unique combination of functional groups can profoundly influence a molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and underlying signaling pathways associated with fluorinated thioether ketones, offering a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Synthesis of Fluorinated Thioether Ketones
The synthesis of fluorinated thioether ketones can be approached through several strategic routes. A common and effective method involves the α-fluorination of a β-ketosulfide precursor. This approach allows for the late-stage introduction of the fluorine atom, offering flexibility in substrate scope.
General Synthetic Protocol: α-Fluorination of a β-Ketosulfide
This protocol details the synthesis of a model fluorinated thioether ketone, 2-fluoro-1-phenyl-3-(phenylthio)propan-1-one.
Step 1: Synthesis of the β-Ketosulfide Precursor (1-phenyl-3-(phenylthio)propan-1-one)
-
To a solution of acetophenone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add a strong base like lithium diisopropylamide (LDA) (1.1 eq) dropwise at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add phenyl disulfide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired β-ketosulfide.
Step 2: α-Fluorination of the β-Ketosulfide
-
Dissolve the synthesized β-ketosulfide (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN).
-
Add an electrophilic fluorinating agent, such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) (1.1 eq), to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final fluorinated thioether ketone.
Experimental Workflow: Synthesis of a Fluorinated Thioether Ketone
Caption: General workflow for the two-step synthesis of a fluorinated thioether ketone.
Potential Biological Activities and In Vitro Evaluation
Fluorinated thioether ketones have emerged as promising candidates for a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial therapies. The following sections detail standardized protocols for evaluating these activities in vitro.
Anticancer Activity
The cytotoxic effects of fluorinated thioether ketones against various cancer cell lines are a primary area of investigation.
2.1.1. Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated thioether ketone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| FTK-1 | MCF-7 (Breast) | 8.5 |
| FTK-1 | A549 (Lung) | 12.3 |
| FTK-2 | HeLa (Cervical) | 5.2 |
| FTK-2 | HT-29 (Colon) | 9.8 |
Table 1: Representative Anticancer Activity of Fluorinated Thioether Ketones (FTKs). Data is hypothetical and for illustrative purposes.
2.1.2. Apoptosis Induction: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[5]
Protocol:
-
Cell Treatment: Treat cancer cells with the fluorinated thioether ketone at its IC₅₀ concentration for 24 hours.
-
Cell Lysis: Harvest and lyse the cells to obtain a cell extract.
-
Caspase Assay: Incubate the cell lysate with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC.[6]
-
Fluorescence Measurement: Measure the fluorescence of the cleaved AMC product using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[6]
-
Data Analysis: Quantify the increase in caspase-3 activity relative to untreated control cells.
Anti-inflammatory Activity
The potential of fluorinated thioether ketones to modulate inflammatory responses can be assessed in macrophage cell models.
2.2.1. Nitric Oxide (NO) Production Inhibition (Griess Assay)
Lipopolysaccharide (LPS)-stimulated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO.[7][8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated thioether ketone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
| Compound ID | Cell Line | LPS-induced NO Production IC₅₀ (µM) |
| FTK-1 | RAW 264.7 | 15.2 |
| FTK-2 | RAW 264.7 | 10.8 |
Table 2: Representative Anti-inflammatory Activity of Fluorinated Thioether Ketones (FTKs). Data is hypothetical and for illustrative purposes.
Antimicrobial Activity
The efficacy of fluorinated thioether ketones against various bacterial strains can be determined using standard microbiological assays.
2.3.1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]
Protocol:
-
Compound Dilution: Prepare a serial dilution of the fluorinated thioether ketone in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| FTK-1 | Staphylococcus aureus | 16 |
| FTK-1 | Escherichia coli | 32 |
| FTK-2 | Staphylococcus aureus | 8 |
| FTK-2 | Escherichia coli | 16 |
Table 3: Representative Antimicrobial Activity of Fluorinated Thioether Ketones (FTKs). Data is hypothetical and for illustrative purposes.
Signaling Pathway Modulation
Fluorinated thioether ketones may exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Its aberrant activation is implicated in many cancers and inflammatory diseases.
Experimental Workflow: Western Blot Analysis of NF-κB Pathway
Caption: Workflow for assessing NF-κB pathway activation via Western blot.
Signaling Pathway Diagram: NF-κB Inhibition by a Fluorinated Thioether Ketone
References
- 1. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. atcc.org [atcc.org]
- 5. Fluorometric and colorimetric detection of caspase activity associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 10. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Formation of (4-Fluorophenylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of (4-Fluorophenylthio)propan-2-one, a key intermediate in various synthetic applications. This document details the core reaction mechanism, provides a representative experimental protocol, and presents key quantitative and spectroscopic data for the characterization of the final product.
Introduction
This compound, also known as 1-((4-fluorophenyl)thio)propan-2-one, is an α-arylthio ketone. This class of compounds serves as versatile building blocks in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom can modulate the physicochemical and biological properties of the final products, making this particular intermediate of significant interest in drug discovery and development. This guide focuses on the most common and efficient method for its synthesis: the nucleophilic substitution of a halo-acetone with 4-fluorothiophenol.
Reaction Mechanism: Nucleophilic Substitution
The primary mechanism for the formation of this compound is the S-alkylation of 4-fluorothiophenol with an α-halo-ketone, typically chloroacetone or bromoacetone. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway.
The key steps of the mechanism are as follows:
-
Deprotonation of the Thiol: In the presence of a base, the weakly acidic 4-fluorothiophenol is deprotonated to form the more nucleophilic 4-fluorothiophenolate anion. Common bases for this purpose include sodium hydroxide, potassium carbonate, or sodium ethoxide.
-
Nucleophilic Attack: The 4-fluorothiophenolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of the halo-acetone.
-
Displacement of the Halide: The attack of the thiophenolate leads to the displacement of the halide ion (chloride or bromide) as a leaving group, forming the C-S bond and yielding the final product, this compound.
Figure 1: Reaction mechanism for the formation of this compound.
Experimental Protocols
Materials:
-
4-Fluorothiophenol
-
Chloroacetone (or Bromoacetone)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetone (as solvent)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiophenol (1.0 equivalent) in a suitable solvent such as ethanol or acetone.
-
Base Addition: Add a base such as sodium hydroxide (1.1 equivalents) or potassium carbonate (1.5 equivalents) to the solution and stir until the thiophenol is fully deprotonated.
-
Addition of Halo-acetone: To the resulting thiophenolate solution, add chloroacetone (1.05 equivalents) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like diethyl ether or ethyl acetate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation to yield pure this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
Data Presentation
This section summarizes the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 2968-13-0 |
| Molecular Formula | C₉H₉FOS |
| Molecular Weight | 184.23 g/mol |
| Boiling Point | 100-103 °C at 1 mmHg |
Table 2: Spectroscopic Data (Predicted/Typical Ranges)
Note: Experimental spectroscopic data for this compound is not available in the cited search results. The following are predicted chemical shifts and typical IR absorption bands based on the structure.
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~ 7.4-7.5 (m, 2H, Ar-H ortho to S) ~ 7.0-7.1 (m, 2H, Ar-H meta to S) ~ 3.7 (s, 2H, -S-CH₂-C(O)-) ~ 2.3 (s, 3H, -C(O)-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~ 205 (C=O) ~ 162 (d, JCF ≈ 245 Hz, C-F) ~ 134 (d, JCCF ≈ 8 Hz, C-S) ~ 130 (d, JCCCF ≈ 3 Hz, C-H ortho to S) ~ 116 (d, JCCF ≈ 22 Hz, C-H meta to S) ~ 45 (-S-CH₂-C(O)-) ~ 27 (-C(O)-CH₃) |
| FT-IR (neat) | ν (cm⁻¹): ~ 3050-3100 (Aromatic C-H stretch) ~ 2900-3000 (Aliphatic C-H stretch) ~ 1715 (Strong, C=O stretch) ~ 1590, 1490 (Aromatic C=C stretch) ~ 1220 (C-F stretch) ~ 830 (para-disubstituted C-H bend) |
| Mass Spec. (EI) | m/z: 184 (M⁺) 128 (M⁺ - C₃H₄O) 109 (C₆H₄F⁺) 43 (CH₃CO⁺) |
Conclusion
The formation of this compound is a straightforward and efficient process, primarily achieved through the S-alkylation of 4-fluorothiophenol with a halo-acetone. The reaction proceeds via a well-understood SN2 mechanism. This technical guide provides a foundational understanding of the synthesis, a representative experimental protocol, and key data for the characterization of the product. The information presented here should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Further optimization of reaction conditions may lead to improved yields and purity.
Preliminary Screening of (4-Fluorophenylthio)propan-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of novel (4-Fluorophenylthio)propan-2-one derivatives. This class of compounds holds potential for therapeutic applications, and this document outlines the foundational steps for their synthesis, characterization, and initial biological evaluation.
Introduction
This compound and its derivatives represent a scaffold of interest in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the thioether and ketone moieties offer sites for diverse chemical modifications. This guide details the initial steps to explore the therapeutic potential of this compound class, focusing on their synthesis and preliminary biological screening. While specific data for this exact class of derivatives is not yet broadly published, this guide provides a framework based on established methodologies for similar thio-compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenone with a sulfur nucleophile. The general synthetic workflow is depicted below.
Experimental Protocol: Synthesis of a Hypothetical Derivative
This protocol describes a general method for the synthesis of a this compound derivative.
-
Reaction Setup: To a solution of a substituted α-haloketone (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Nucleophilic Addition: Add 4-fluorothiophenol (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Preliminary Biological Screening
Based on the biological activities of structurally related thioether and ketone-containing compounds, preliminary screening of this compound derivatives could focus on their potential as enzyme inhibitors, such as cyclooxygenase (COX) inhibitors, or as anticancer agents.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Several thio-derivatives have shown potent and selective COX-2 inhibitory activity.[1]
Experimental Protocol:
-
Enzyme Preparation: Obtain commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and the test compound at various concentrations.
-
Incubation: Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
The logical flow of a COX inhibition assay is illustrated below.
Hypothetical Data Presentation:
| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| FPD-001 | H | 15.2 | 0.8 | 19.0 |
| FPD-002 | 4-CH3 | 12.5 | 0.5 | 25.0 |
| FPD-003 | 4-Cl | 18.9 | 1.2 | 15.8 |
| FPD-004 | 4-OCH3 | 25.1 | 2.5 | 10.0 |
| Celecoxib | - | 15.0 | 0.05 | 300.0 |
In Vitro Anticancer Activity Screening
Phenylacetamide derivatives, which share some structural similarities, have been investigated as potential anticancer agents.[2] A preliminary screening against a panel of cancer cell lines can provide initial insights into the potential of this compound derivatives in this therapeutic area.
Experimental Protocol (MTS Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Hypothetical Data Presentation:
| Compound ID | R-Group | PC3 IC50 (µM) | MCF-7 IC50 (µM) |
| FPD-001 | H | 65.4 | 82.1 |
| FPD-002 | 4-CH3 | 52.8 | 75.3 |
| FPD-003 | 4-Cl | 48.2 | 68.9 |
| FPD-004 | 4-OCH3 | 78.1 | 95.6 |
| Doxorubicin | - | 0.5 | 0.8 |
Signaling Pathway Considerations
For derivatives showing potent activity, further studies can elucidate the underlying mechanism of action. For instance, COX-2 inhibitors are known to modulate inflammatory pathways. A simplified representation of a relevant signaling pathway is provided below.
Conclusion
This technical guide provides a framework for the preliminary screening of this compound derivatives. By following the outlined synthetic and biological evaluation protocols, researchers can systematically assess the therapeutic potential of this novel class of compounds. The presented methodologies and data visualization techniques are intended to facilitate a structured and efficient preliminary screening process, paving the way for further drug development efforts.
References
- 1. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-Fluorophenylthio)propan-2-one: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of (4-Fluorophenylthio)propan-2-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis involves a nucleophilic substitution reaction between 4-fluorothiophenol and chloroacetone.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity of drug candidates. This protocol details a straightforward and efficient method for the preparation of this key intermediate.
Reaction Scheme
The synthesis proceeds via an SN2 reaction mechanism where the thiolate anion, generated in situ from 4-fluorothiophenol, acts as a nucleophile and displaces the chloride from chloroacetone.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol describes the synthesis of this compound from 4-fluorothiophenol and chloroacetone.
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium Carbonate (K2CO3), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH2Cl2)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorothiophenol (1.0 eq) and anhydrous acetone (10 mL/g of thiophenol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirred solution.
-
Addition of Electrophile: Slowly add chloroacetone (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (Relative) |
| 4-Fluorothiophenol | C₆H₅FS | 128.17 | 1.0 |
| Chloroacetone | C₃H₅ClO | 92.52 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 |
| This compound | C₉H₉FOS | 184.23 | - |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | Reflux (~56°C) |
| Reaction Time | 4-6 hours |
| Solvent | Acetone |
| Base | Potassium Carbonate |
| Typical Yield | 85-95% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Application Notes and Protocols: (4-Fluorophenylthio)propan-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenylthio)propan-2-one is a synthetic organic compound featuring a fluorinated phenyl ring linked to a propan-2-one moiety through a thioether bond. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs—the fluorophenylthio group and the α-ketone—are present in various biologically active compounds. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The thioether linkage is found in numerous pharmaceuticals, and the ketone group can act as a hydrogen bond acceptor or a reactive center for covalent inhibition of enzymes.
These application notes provide a detailed framework for the synthesis, potential applications, and biological evaluation of this compound, drawing upon methodologies and data from structurally related molecules. The provided protocols are intended to serve as a foundational resource for researchers interested in exploring the medicinal chemistry potential of this and similar compounds.
Potential Medicinal Chemistry Applications
Based on the known activities of structurally analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer Agents: Compounds containing a fluorophenylthio moiety have demonstrated potential as anticancer agents. For instance, certain 1,3,4-thiadiazole derivatives bearing a fluorophenyl group have shown cytotoxic activity against breast cancer cell lines.[1] The propan-2-one moiety could also contribute to anticancer effects, as various ketone-containing compounds have been explored for their therapeutic potential.
-
Enzyme Inhibition: The α-ketone functionality in this compound makes it a potential inhibitor of various enzymes, particularly proteases. Ketones can act as "warheads" that form reversible or irreversible covalent bonds with active site residues, such as the cysteine in cysteine proteases (e.g., cathepsins) or the serine in serine proteases.
Synthesis Protocol
A plausible and common method for the synthesis of this compound is via the nucleophilic substitution of a haloketone with a thiophenol.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-fluorothiophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the stirring suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Biological Evaluation Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound against a cancer cell line (e.g., MCF-7, a human breast cancer cell line).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound, dissolved in DMSO to prepare a stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the growth medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours in a CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation for Analogous Compounds:
| Compound | Cell Line | IC₅₀ (µM)[1] |
| Derivative A2 | MCF-7 | 52.35[1] |
| Derivative A3 | MCF-7 | 54.81[1] |
| Derivative B1 | MCF-7 | 53.9[1] |
| Derivative B3 | MCF-7 | 54.1[1] |
Cysteine Protease (Cathepsin) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a cysteine protease, such as Cathepsin L, using a fluorogenic substrate.
Materials:
-
Purified human Cathepsin L
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
-
This compound, dissolved in DMSO
-
A known cathepsin inhibitor as a positive control (e.g., E-64)
-
Black 96-well microplates
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~460 nm)
Procedure:
-
Prepare a working solution of Cathepsin L in the assay buffer.
-
In the wells of a black 96-well plate, add the assay buffer.
-
Add various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add the Cathepsin L working solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Caption: General workflow for an enzyme inhibition assay.
Signaling Pathway Context
The following diagram illustrates a simplified signaling pathway that could be targeted by a potential anticancer agent. If this compound were to inhibit a key protease involved in tumor progression or metastasis, it could disrupt such a pathway.
Caption: Hypothetical inhibition of a protease in a cancer pathway.
Disclaimer: The application notes and protocols provided are for research purposes only. The biological activities and specific experimental conditions for this compound have not been definitively established and should be determined empirically. All experiments should be conducted in a suitably equipped laboratory and in accordance with all applicable safety regulations.
References
Application Notes and Protocols for (4-Fluorophenylthio)propan-2-one in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Research on the specific agrochemical applications of (4-Fluorophenylthio)propan-2-one is limited in publicly available literature. The following application notes and protocols are proposed based on the known activities of structurally related compounds and are intended to serve as a foundational guide for researchers investigating its potential as an agrochemical agent.
Introduction
This compound is a sulfur-containing organic compound incorporating a fluorophenyl group. While direct data on its agrochemical use is scarce, its structural motifs are present in molecules with known biological activities. The presence of a fluorophenyl group is often associated with fungicidal and insecticidal properties in various chemical classes. The thioether and ketone functionalities also offer sites for potential biological interactions. These characteristics suggest that this compound is a candidate for screening as a potential fungicide, insecticide, or herbicide.
Potential Agrochemical Applications
Based on structure-activity relationships of similar compounds, this compound is a candidate for investigation in the following areas:
-
Fungicidal Activity: The fluorophenyl moiety is a common feature in several commercial fungicides. It is hypothesized that this compound may exhibit antifungal properties against a range of plant pathogens.
-
Insecticidal Activity: Fluorinated organic molecules have been successfully developed as insecticides. The compound could potentially act as a neurotoxin or growth regulator in insects.
-
Herbicidal Activity: Certain sulfur-containing compounds and phenyl ethers exhibit herbicidal effects. Investigation into its phytotoxicity is warranted.
Section 1: Fungicidal Activity Assessment
Application Note
This section outlines a protocol to evaluate the in vitro antifungal activity of this compound against common phytopathogenic fungi. The proposed workflow is designed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the compound.
Experimental Workflow: Fungicidal Screening
Caption: Workflow for determining the fungicidal activity of this compound.
Detailed Experimental Protocol: Broth Microdilution Assay
-
Preparation of Test Compound:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mg/mL.
-
-
Fungal Strains and Media:
-
Use phytopathogenic fungi such as Fusarium oxysporum, Botrytis cinerea, and Alternaria solani.
-
Prepare Potato Dextrose Broth (PDB) for the assay and Potato Dextrose Agar (PDA) for MFC determination.
-
-
Assay Procedure:
-
Dispense 100 µL of PDB into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a fungal spore suspension (1 x 10^5 spores/mL) in PDB.
-
Inoculate each well with 10 µL of the spore suspension.
-
Include a positive control (a known fungicide, e.g., Fluconazole) and a negative control (DMSO without the test compound).
-
Seal the plate and incubate at 28°C for 48-72 hours.
-
-
Determination of MIC and MFC:
-
The MIC is the lowest concentration of the compound at which no visible fungal growth is observed.
-
To determine the MFC, take a 10 µL aliquot from each well showing no growth and plate it on PDA.
-
Incubate the PDA plates at 28°C for 48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the agar plate.
-
Hypothetical Data Presentation
The following table illustrates how quantitative data from this experiment could be presented.
| Phytopathogen | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) |
| Fusarium oxysporum | 64 | 128 | 32 |
| Botrytis cinerea | 128 | >256 | 64 |
| Alternaria solani | 32 | 64 | 16 |
Section 2: Insecticidal Activity Assessment
Application Note
This section provides a protocol for a preliminary assessment of the insecticidal potential of this compound against a model insect pest, such as the common fruit fly (Drosophila melanogaster) or the larvae of the diamondback moth (Plutella xylostella). The protocol focuses on determining the median lethal dose (LD50) through a contact toxicity assay.
Logical Flow: Insecticidal Bioassay
Caption: Logical steps for a contact toxicity bioassay to determine insecticidal activity.
Detailed Experimental Protocol: Topical Application Assay
-
Preparation of Test Solutions:
-
Dissolve this compound in acetone to prepare a series of concentrations (e.g., 1, 10, 50, 100, 500 µg/mL).
-
-
Test Insects:
-
Use 2-3 day old adult fruit flies (Drosophila melanogaster). Anesthetize the flies briefly with CO2 or by cooling.
-
-
Application:
-
Using a micro-applicator, apply 1 µL of a test solution to the dorsal thorax of each anesthetized fly.
-
Prepare a positive control group using a known insecticide (e.g., fipronil) and a negative control group treated with acetone only.
-
Use at least 20 insects per concentration, with three replicates.
-
-
Observation:
-
Place the treated flies in vials containing a standard food medium.
-
Maintain the vials at 25°C with a 12-hour light/dark cycle.
-
Record the number of dead or moribund flies at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make a coordinated movement when gently prodded.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.
-
Determine the LD50 value (the dose required to kill 50% of the test population) using probit analysis software.
-
Hypothetical Data Presentation
| Compound | Time (hours) | LD50 (µ g/insect ) | 95% Confidence Limits |
| This compound | 24 | 15.2 | 12.8 - 18.1 |
| 48 | 9.8 | 8.1 - 11.9 | |
| Fipronil (Positive Control) | 24 | 0.5 | 0.4 - 0.6 |
Section 3: Potential Mechanism of Action
Hypothetical Signaling Pathway: Disruption of Fungal Cell Processes
Given the structural similarities to some existing fungicides, this compound could potentially interfere with essential fungal cellular processes. A plausible, yet hypothetical, mechanism could involve the inhibition of key enzymes or the disruption of membrane integrity.
Caption: Hypothetical mechanism of antifungal action for this compound.
This diagram illustrates two potential pathways:
-
Enzyme Inhibition: The compound may inhibit a crucial enzyme in the ergosterol biosynthesis pathway, which is a common target for azole fungicides. Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.
-
Membrane Disruption: The compound might interact directly with the fungal cell membrane, causing leakage of cellular contents and loss of function.
Further research, including enzyme inhibition assays and studies on cellular leakage, would be required to validate any proposed mechanism of action.
Application Notes and Protocols for (4-Fluorophenylthio)propan-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenylthio)propan-2-one is a versatile ketone intermediate containing a fluoro-substituted phenylthio moiety. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, making this scaffold attractive in medicinal chemistry. This document outlines the potential applications of this compound as a key building block in the synthesis of novel bioactive compounds, particularly focusing on the generation of substituted 1,2,4-triazole derivatives with potential therapeutic activities. The protocols provided are based on established synthetic methodologies for analogous compounds and offer a framework for the exploration of new chemical entities.
Key Applications in Drug Discovery
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds. A primary application lies in the S-alkylation of thiol-containing heterocycles, such as 1,2,4-triazole-3-thiols. The resulting thioether linkage is a common feature in many biologically active molecules. Derivatives of 1,2,4-triazoles are well-documented to possess a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
By incorporating the this compound moiety, it is possible to synthesize novel drug candidates that leverage the favorable properties of both the triazole core and the fluorinated phenylthio group.
Proposed Synthetic Pathway: Synthesis of Novel 1,2,4-Triazole Derivatives
A plausible synthetic route for the utilization of this compound involves a two-step process:
-
Halogenation of this compound: Activation of the α-carbon to the ketone for subsequent nucleophilic substitution.
-
S-alkylation of a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol: Coupling of the halogenated ketone intermediate with a suitable triazole thiol to yield the target compound.
This approach allows for the generation of a diverse library of compounds by varying the substituents on the 1,2,4-triazole ring.
Application Notes and Protocols for the Scale-Up Synthesis of (4-Fluorophenylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of (4-Fluorophenylthio)propan-2-one, a key intermediate in the development of various pharmaceutical compounds. The protocols are designed to be scalable for pilot plant and industrial production, with a focus on efficiency, safety, and product purity.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry. The presence of the fluorophenylthio moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its metabolic stability and binding affinity to biological targets. This document outlines a robust two-stage synthetic approach for the preparation of this compound on a larger scale.
Synthetic Strategy
The overall synthetic strategy involves two main stages:
-
Synthesis of 4-Fluorothiophenol: This key intermediate is prepared from 4-fluorobenzenesulphonyl chloride via a two-step reduction process that avoids the use of heavy metal reductants, making it more environmentally benign for scale-up operations.
-
S-Alkylation of 4-Fluorothiophenol: The target molecule, this compound, is synthesized by the S-alkylation of 4-fluorothiophenol with chloroacetone. This reaction is carried out under basic conditions, and the protocol is optimized for high yield and purity on a larger scale.
Experimental Protocols
Stage 1: Synthesis of 4-Fluorothiophenol
This stage involves a two-step process starting from 4-fluorobenzenesulphonyl chloride.
Step 1.1: Preparation of 4,4'-Difluorodiphenyl Disulfide
This step involves the reduction of 4-fluorobenzenesulphonyl chloride to the corresponding disulfide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (kg) | Moles (mol) |
| 4-Fluorobenzenesulphonyl chloride | 194.61 | ~1.54 | 10.0 | 51.4 |
| Sodium Hydrogen Sulfite | 104.06 | - | 16.1 | 154.7 |
| Sulfur Dioxide | 64.07 | - | As required | - |
| Water | 18.02 | 1.0 | As required | - |
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydrogen sulfite in water.
-
Slowly add 4-fluorobenzenesulphonyl chloride to the solution while maintaining the temperature between 20-30 °C.
-
After the initial reaction, introduce sulfur dioxide gas into the reaction mixture to facilitate the reduction to 4,4'-difluorodiphenyl disulfide.
-
Monitor the reaction by an appropriate analytical method (e.g., TLC, HPLC) until completion.
-
Upon completion, the solid 4,4'-difluorodiphenyl disulfide is isolated by filtration, washed with water, and dried.
Step 1.2: Reduction of 4,4'-Difluorodiphenyl Disulfide to 4-Fluorothiophenol
The disulfide is then reduced to the final thiophenol product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (kg) | Moles (mol) |
| 4,4'-Difluorodiphenyl Disulfide | 254.30 | - | 12.0 | 47.2 |
| Sodium Borohydride | 37.83 | - | 2.7 | 71.4 |
| Isopropanol | 60.10 | 0.786 | As required | - |
| Water | 18.02 | 1.0 | As required | - |
| Hydrochloric Acid (conc.) | 36.46 | ~1.18 | As required | - |
Procedure:
-
In a reaction vessel, suspend 4,4'-difluorodiphenyl disulfide in a mixture of isopropanol and water.
-
Carefully add sodium borohydride portion-wise to the suspension, controlling the temperature below 40 °C.
-
Stir the reaction mixture until the disulfide is fully consumed (monitor by TLC or HPLC).
-
After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2 to precipitate the 4-fluorothiophenol.
-
The product is then isolated, for example by extraction with a suitable organic solvent, followed by washing and drying of the organic phase.
-
The solvent is removed under reduced pressure to yield crude 4-fluorothiophenol, which can be purified by vacuum distillation.
Stage 2: Synthesis of this compound
This stage involves the S-alkylation of the prepared 4-fluorothiophenol with chloroacetone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (kg) | Moles (mol) |
| 4-Fluorothiophenol | 128.17 | ~1.19 | 5.0 | 39.0 |
| Chloroacetone | 92.52 | 1.15 | 4.3 | 46.5 |
| Triethylamine | 101.19 | 0.726 | 5.9 | 58.5 |
| Acetonitrile | 41.05 | 0.786 | As required | - |
Procedure:
-
Charge a suitable reactor with 4-fluorothiophenol and acetonitrile.
-
Add triethylamine to the mixture and stir to form the thiolate salt.
-
Slowly add chloroacetone to the reaction mixture, maintaining the temperature between 20-30 °C. An exotherm may be observed, and cooling may be required.
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique (e.g., GC, HPLC). The reaction is typically complete within a few hours.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization to obtain a high-purity final product.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Yields
| Stage | Reaction | Key Parameters | Expected Yield (%) | Purity (%) |
| 1.1 | Disulfide Formation | Temp: 20-30 °C | 90-95 | >95 |
| 1.2 | Thiophenol Synthesis | Temp: <40 °C | 85-90 | >98 (after dist.) |
| 2 | S-Alkylation | Temp: 20-30 °C | 80-90 | >98 (after purif.) |
Visualizations
Caption: Overall workflow for the scale-up synthesis.
Safety Considerations
-
4-Fluorobenzenesulphonyl chloride: Corrosive and moisture-sensitive. Handle in a dry, well-ventilated area.
-
Sulfur Dioxide: Toxic and corrosive gas. Use with appropriate scrubbing systems.
-
Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas. Add in portions and control the temperature.
-
4-Fluorothiophenol: Toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Chloroacetone: Lachrymator and toxic. Avoid inhalation and skin contact.
-
Triethylamine: Flammable and corrosive.
-
Scale-up: All reactions should be performed with appropriate engineering controls and personal protective equipment. A thorough hazard and operability (HAZOP) study is recommended before conducting the synthesis on a large scale. The exothermic nature of the S-alkylation reaction should be carefully managed with adequate cooling capacity.
Application Notes and Protocols for High-Throughput Screening Assays Involving (4-Fluorophenylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenylthio)propan-2-one is a small molecule featuring a fluorinated aryl thioether linked to a propan-2-one core. While high-throughput screening (HTS) data for this specific compound is not extensively published, its structural motifs—notably the electrophilic potential of the ketone and the nature of the thioether linkage—make it a candidate for screening against various enzyme classes, particularly cysteine proteases. This document provides detailed, representative protocols for conducting HTS campaigns with this compound and similarly structured compounds.
The protocols herein are based on established methodologies for screening small molecule inhibitors against cysteine proteases, such as caspases and cathepsins.[1][2] These enzymes play crucial roles in signaling pathways related to apoptosis, inflammation, and immune responses, making them attractive targets for drug discovery.[3][4][][6] The primary assay described is a fluorescence-based biochemical assay, which is a common and robust method for HTS due to its sensitivity and amenability to automation.[1]
Hypothetical Target and Signaling Pathway
For the purpose of these application notes, we will consider Caspase-3 as a hypothetical target for this compound. Caspases are a family of cysteine proteases that are central to the execution of apoptosis (programmed cell death).[3] The catalytic mechanism of these enzymes involves a nucleophilic cysteine in the active site that can be targeted by electrophilic small molecules.[4][6] Inhibition of Caspase-3 can be a therapeutic strategy in diseases characterized by excessive apoptosis.
Below is a diagram illustrating the extrinsic apoptosis signaling pathway, highlighting the role of Caspase-3.
HTS Experimental Workflow
The overall workflow for a typical HTS campaign is depicted below. This process begins with the preparation of compound and assay plates, followed by the enzymatic reaction, data acquisition, and analysis to identify "hit" compounds.
Detailed Experimental Protocols
Protocol 1: Biochemical HTS for Caspase-3 Inhibitors
This protocol describes a fluorogenic assay to screen for inhibitors of recombinant human Caspase-3 in a 384-well format. The principle relies on the cleavage of a peptide substrate conjugated to a fluorophore and a quencher. Cleavage by Caspase-3 separates the fluorophore from the quencher, resulting in an increase in fluorescence.[1][7]
Materials and Reagents:
-
Assay Buffer: 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4.
-
DTT Solution: 1 M Dithiothreitol in water. Add fresh to Assay Buffer before use to a final concentration of 10 mM.
-
Enzyme: Recombinant Human Caspase-3.
-
Substrate: Ac-DEVD-R110 (or similar fluorogenic substrate).
-
Test Compound: this compound and other library compounds.
-
Positive Control: Ac-DEVD-CHO (a known Caspase-3 inhibitor).
-
Plates: Black, flat-bottom 384-well polystyrene microplates.
-
DMSO: ACS grade, for compound dilution.
Procedure:
-
Compound Plate Preparation:
-
Prepare serial dilutions of test compounds and the positive control (Ac-DEVD-CHO) in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each compound solution to the appropriate wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM for a primary screen (in a 5 µL final assay volume).
-
Include wells with DMSO only for negative controls (100% activity) and wells with a high concentration of the positive control for background signal (0% activity).
-
-
Assay Execution (in 384-well plate):
-
Enzyme Addition: Prepare a working solution of Caspase-3 in cold Assay Buffer (with fresh DTT). Dispense 2.5 µL of the enzyme solution into each well containing the compounds and the DMSO-only controls. The final enzyme concentration should be in the low nanomolar range, determined empirically during assay development.
-
No Enzyme Control: To a separate set of wells, add 2.5 µL of Assay Buffer without the enzyme to measure background fluorescence.
-
Incubation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure contents are mixed. Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.[1]
-
Reaction Initiation: Prepare a 2X working solution of the fluorogenic substrate (e.g., Ac-DEVD-R110) in Assay Buffer. Add 2.5 µL of this substrate solution to all wells to start the reaction. The final substrate concentration should be at or near its Km value.
-
Fluorescence Reading: Immediately place the plate into a fluorescence microplate reader. Measure the kinetic increase in fluorescence over 30-60 minutes at 37°C. Use excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 496/520 nm for R110-based substrates).[7]
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence signal over time) for each well.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme))
-
Assess assay quality by calculating the Z'-factor for each plate: Z' = 1 - (3 * (SD_DMSO + SD_pos_control)) / |Avg_DMSO - Avg_pos_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Compounds showing inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered "hits" for further confirmation and dose-response studies.
Data Presentation
Quantitative data from a primary screen and subsequent dose-response follow-up should be organized for clear interpretation.
Table 1: Representative HTS Data for a Cysteine Protease Screen
| Compound ID | Structure (SMILES) | Concentration (µM) | % Inhibition | Hit (Y/N) |
| FPT-001 | FC1=CC=C(SC(C)=O)C=C1 | 10 | 78.5 | Y |
| FPT-002 | ClC1=CC=C(SC(C)=O)C=C1 | 10 | 65.2 | Y |
| FPT-003 | CC(C)C1=CC=C(SC(C)=O)C=C1 | 10 | 12.3 | N |
| FPT-004 | COC1=CC=C(SC(C)=O)C=C1 | 10 | 25.8 | N |
| Control-NEG | DMSO | N/A | 0.5 (avg) | N |
| Control-POS | Ac-DEVD-CHO | 20 | 98.9 (avg) | N |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) | Z'-Factor (Plate) |
| FPT-001 | 2.5 ± 0.3 | 1.1 | 99.2 | 0.85 |
| FPT-002 | 8.1 ± 0.9 | 0.9 | 95.4 | 0.82 |
Disclaimer: The protocols and data presented are representative examples for screening compounds with structural similarities to this compound. They are intended for informational and educational purposes. Actual experimental conditions must be optimized for specific targets and assay technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets [frontiersin.org]
- 6. Cysteine protease - Wikipedia [en.wikipedia.org]
- 7. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Fluorophenylthio)propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (4-Fluorophenylthio)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the S-alkylation of 4-fluorothiophenol with chloroacetone. This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the thiolate anion of 4-fluorothiophenol attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-fluorothiophenol and chloroacetone. A base is required to deprotonate the thiophenol and form the more nucleophilic thiolate. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or organic bases like triethylamine (TEA). A suitable solvent is also necessary to dissolve the reactants and facilitate the reaction.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reactions include:
-
Oxidation of 4-fluorothiophenol: In the presence of oxygen, 4-fluorothiophenol can oxidize to form the corresponding disulfide, bis(4-fluorophenyl) disulfide.
-
Elimination reaction: Although less common with a primary halide like chloroacetone, under strongly basic conditions or at elevated temperatures, an elimination reaction can occur.
-
Over-alkylation: While less likely with a monohalo-substrate, it is a possibility to consider if di-substituted byproducts are observed.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for 4-fluorothiophenol and a spot for the product, this compound, should be observed. The reaction is considered complete when the spot corresponding to the 4-fluorothiophenol has been consumed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-fluorothiophenol: The base used may be too weak or used in insufficient quantity. 2. Poor quality of reagents: Starting materials or solvent may be impure or wet. 3. Low reaction temperature: The reaction may be too slow at the current temperature. 4. Inefficient stirring: Poor mixing can lead to localized concentration gradients and incomplete reaction. | 1. Use a stronger base (e.g., NaOH, KOH) or a slight excess of the base. Ensure the base is freshly opened or properly stored. 2. Use freshly distilled or high-purity starting materials and anhydrous solvents. 3. Gradually increase the reaction temperature while monitoring for side product formation by TLC. 4. Ensure vigorous stirring throughout the reaction. |
| Formation of a Significant Amount of Disulfide Byproduct | 1. Presence of oxygen: 4-fluorothiophenol is susceptible to oxidation. 2. Oxidizing impurities in reagents. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use. 2. Use purified reagents. |
| Product is Difficult to Purify | 1. Co-elution of impurities during column chromatography. 2. Product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. If the product is an oil, consider purification by vacuum distillation. Attempt recrystallization from a different solvent system or by using seed crystals. |
| Reaction is very slow | 1. Inappropriate solvent: The solvent may not be suitable for an SN2 reaction. 2. Low reactivity of chloroacetone: The chloroacetone may have degraded. | 1. Switch to a polar aprotic solvent such as DMF or acetone to accelerate the SN2 reaction. 2. Use freshly opened or distilled chloroacetone. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the S-alkylation of 4-fluorothiophenol with chloroacetone.
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-fluorothiophenol (1.0 eq) and anhydrous acetone.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add chloroacetone (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome on Yield |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH) | Stronger bases (K₂CO₃, NaOH) generally lead to higher yields by ensuring complete deprotonation of the thiophenol. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetone / DMF | Polar aprotic solvents like Acetone or DMF typically provide higher yields for SN2 reactions. |
| Temperature | Room Temperature | 50 °C | Reflux | Increasing the temperature generally increases the reaction rate and yield, but may also promote side reactions. Optimization is key. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Longer reaction times can lead to higher conversion, but prolonged heating may cause product degradation. Monitor by TLC. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
Common side reactions in the synthesis of aryl thioethers and how to avoid them
Welcome to the technical support center for the synthesis of aryl thioethers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Aryl Thioether
Q1: I am getting a low yield or no product in my aryl thioether synthesis. What are the common causes and how can I troubleshoot this?
A1: Low yields in aryl thioether synthesis can stem from several factors, including inactive catalysts, suboptimal reaction conditions, or competing side reactions. Here is a systematic approach to troubleshooting:
-
Verify Reagent and Catalyst Quality:
-
Catalyst Activity: Palladium and copper catalysts can deactivate over time. If using a pre-catalyst, ensure it has been stored under an inert atmosphere. For reactions sensitive to the catalyst's oxidation state, consider using a freshly opened or well-stored catalyst.
-
Reagent Purity: Ensure the aryl halide, thiol, or thiol surrogate are pure. Impurities can poison the catalyst. For instance, boronic acids in Chan-Lam couplings can dehydrate to form boroxines, which may be less reactive.
-
Solvent and Base Anhydrousness: Many coupling reactions are sensitive to moisture. Ensure solvents are anhydrous and bases are properly stored.
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. If you observe product degradation or significant byproduct formation, try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.
-
Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.
-
Ligand and Base Selection: The choice of ligand and base is crucial and highly substrate-dependent. If your current system is not effective, consider screening different ligands and bases (see comparison tables below). For example, in Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands often improve catalytic activity.
-
-
Investigate Potential Side Reactions:
-
Analyze your crude reaction mixture by GC-MS or LC-MS to identify any major byproducts. Common side reactions include disulfide formation, hydrodehalogenation of the aryl halide, and formation of diaryl ethers. Specific strategies to address these are detailed in the following sections.
-
Issue 2: Significant Disulfide Byproduct Formation
Q2: My reaction is producing a large amount of disulfide (R-S-S-R) byproduct. Why is this happening and how can I prevent it?
A2: Disulfide formation is a common side reaction, particularly in copper- and palladium-catalyzed C-S coupling reactions. It occurs through the oxidative coupling of two thiol molecules.
Causes:
-
Oxidation of Thiol: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and certain metal catalysts.
-
Base Strength (in Copper-Catalyzed Reactions): In copper-catalyzed reactions, the strength of the base can influence the selectivity between the desired thioether and the disulfide byproduct. Weaker bases like carbonates may favor disulfide formation.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of thiol oxidation.
Troubleshooting Strategies:
-
Degas Solvents: Remove dissolved oxygen from your reaction solvent by bubbling an inert gas (e.g., argon or nitrogen) through it or by using freeze-pump-thaw cycles.
-
Use an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Add a Reducing Agent: The addition of a mild reducing agent can help to keep the thiol in its reduced state. Common choices include:
-
Tris(2-carboxyethyl)phosphine (TCEP): A phosphine-based reducing agent that is stable in aqueous solutions and effective over a broad pH range.
-
Dithiothreitol (DTT): A thiol-containing reducing agent. Note that excess DTT may need to be removed before subsequent steps.
-
-
Optimize the Base: In copper-catalyzed systems, switching to a stronger base may favor the formation of the thioether over the disulfide.
-
Use a Thiol Surrogate: Consider using a thiol surrogate, such as a xanthate, which can be less prone to oxidation and does not require the handling of odorous thiols.[1][2][3][4][5]
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the impact of different ligands and bases on the yield of aryl thioether synthesis, providing a comparative overview to guide your optimization efforts.
Table 1: Ligand Effect on Buchwald-Hartwig C-S Coupling Yield
| Ligand | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Thiophenol | NaOtBu | Toluene | 100 | 95 | Generic Protocol |
| SPhos | 4-Bromobenzonitrile | 4-Methoxythiophenol | K₃PO₄ | Dioxane | 110 | 92 | Generic Protocol |
| RuPhos | 2-Chloropyridine | Benzyl mercaptan | Cs₂CO₃ | Toluene | 100 | 88 | Generic Protocol |
| PPh₃ | 4-Iodoanisole | Thiophenol | NaOtBu | DMF | 120 | 75 | Generic Protocol |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Base and Ligand Effect on Ullmann C-S Coupling Yield
| Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| None | K₂CO₃ | DMF | 150 | Moderate | [6] |
| 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | High | Generic Protocol |
| N,N-Dimethylglycine | K₃PO₄ | Dioxane | 100 | High | Generic Protocol |
| None | NaOH | Pyridine | 130 | Moderate-High | [6] |
Note: "Moderate" and "High" yields are qualitative descriptions from literature and can vary significantly.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Synthesis of Diaryl Thioethers
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Thiol (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vessel with a magnetic stir bar and a septum
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, thiol, palladium pre-catalyst, and base to the reaction vessel.
-
Seal the vessel with the septum.
-
Add the anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the determined time (e.g., 16-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Aryl Thioether Synthesis
Caption: A systematic workflow for troubleshooting low yields in aryl thioether synthesis.
Diagram 2: Competing Pathways in Palladium-Catalyzed C-S Coupling
Caption: Competing reaction pathways in a typical palladium-catalyzed C-S coupling reaction.
References
Optimization of reaction conditions for the synthesis of fluorinated compounds
Welcome to the technical support center for the synthesis of fluorinated compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of fluorinated compounds?
The synthesis of fluorinated compounds presents unique challenges due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. Common difficulties include:
-
Low Reaction Yield: Often caused by inactive reagents, improper reaction conditions, or the presence of moisture.[1][2]
-
Side Reactions: Elimination and rearrangement reactions are common, particularly at higher temperatures or in the presence of a strong base.[3][4]
-
Poor Stereocontrol and Regioselectivity: The conformational flexibility of some molecules, like cycloheptanes, can make it difficult to achieve desired stereochemical outcomes.[3] The choice of fluorinating reagent and the presence of directing functional groups can significantly influence regioselectivity.[1]
-
Reagent Handling: Many fluorinating reagents are hazardous, toxic, and moisture-sensitive, requiring careful handling in a controlled environment.[3]
Q2: How do I choose between a nucleophilic and an electrophilic fluorinating reagent?
The choice depends on the nature of your substrate:
-
Nucleophilic Fluorination: This method is suitable for substrates with a good leaving group (e.g., alcohols, halides). Reagents like Diethylaminosulfur Trifluoride (DAST) and Deoxo-Fluor are commonly used for deoxyfluorination.[3][5] Alkali metal fluorides (e.g., CsF, KF) are used in substitution reactions.
-
Electrophilic Fluorination: This approach is used for electron-rich substrates such as enols, enol ethers, and electron-rich aromatic compounds.[6] Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used due to their stability and effectiveness.[7][8]
Q3: My fluorinating reagent seems to be inactive. What should I do?
Many fluorinating reagents are sensitive to moisture and can degrade over time.[1][3]
-
Use a Fresh Reagent: Whenever possible, use a fresh bottle of the fluorinating reagent.
-
Proper Storage: Ensure reagents are stored under anhydrous conditions as specified by the manufacturer.
-
Check for Decomposition: Visually inspect the reagent for any signs of degradation.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
| Potential Cause | Recommended Solution |
| Inactive Fluorinating Reagent | Use a fresh bottle of the reagent. Ensure proper storage under anhydrous conditions.[1][3] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent, especially for sterically hindered substrates.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate.[3] |
| Poor Leaving Group (for Deoxyfluorination) | If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester, before fluorination.[3] |
| Moisture Contamination | Ensure all glassware is thoroughly dried and use anhydrous solvents.[2] |
Problem 2: Formation of Multiple Products and Poor Selectivity
The formation of byproducts can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Recommended Solution |
| Elimination Side Reactions | Lower the reaction temperature, as elimination is often favored at higher temperatures.[3] If a base is required, use a non-nucleophilic, sterically hindered base.[3] |
| Over-fluorination | Carefully control the stoichiometry of the fluorinating agent.[4] |
| Rearrangements | Optimize reaction conditions to minimize the formation of carbocation intermediates that can undergo rearrangement.[4] |
| Solvent Incompatibility | Ensure the solvent is appropriate for the chosen fluorinating reagent and is anhydrous. Some reagents can react exothermically with certain solvents like DMF or DMSO.[1][3] |
| Incorrect Fluorinating Reagent | Different reagents can exhibit different selectivities. Consider screening alternative fluorinating agents.[1] |
Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Electrophilic Fluorination of 1,3-Diphenylbenzo[e][1][2][3]triazin-7(1H)-one with Selectfluor®[9]
| Entry | Equivalents of Selectfluor® | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Room Temperature | 24 | 25 |
| 2 | 1.1 | Reflux | 24 | 45 |
| 3 | 2.0 | Reflux | 24 | 70 |
| 4 | 2.0 | 120 | 1 | 94 |
Table 2: Optimization of Nucleophilic Fluorination of a β-Chloroamine[10]
| Entry | Fluoride Source | Catalyst (20 mol%) | Solvent | Yield (%) | Regioisomeric Ratio (α:β) |
| 1 | CsF | None | DCM | 34 | >20:1 |
| 2 | CsF | Schreiner's Urea | DCM | >95 | 1:2.6 |
| 3 | KF | None | 1,2-DFB | 0 | - |
| 4 | KF | Schreiner's Urea | 1,2-DFB | >95 | 1:4 |
| 5 | CsF | Schreiner's Urea | 1,2-DFB | 70 | 1:2.4 |
Experimental Protocols
Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol describes a general method for the replacement of a hydroxyl group with fluorine.
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet
Procedure:
-
Preparation: Dissolve the alcohol substrate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Electrophilic Fluorination of a β-Diketone using Selectfluor®[8]
This protocol outlines a method for the α-fluorination of a β-diketone.
Materials:
-
β-Diketone substrate
-
Selectfluor®
-
β,β-diaryl serine catalyst (10 mol%)
-
Acetonitrile (MeCN)
-
Reaction vial with a magnetic stir bar
Procedure:
-
Preparation: To a reaction vial, add the β-diketone substrate, the β,β-diaryl serine catalyst, and Selectfluor® (2.0 equivalents).
-
Solvent Addition: Add MeCN to the vial.
-
Reaction: Seal the vial and stir the reaction mixture at 40 °C for 24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for fluorination.
Caption: Logical relationships in reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of (4-Fluorophenylthio)propan-2-one
Welcome to the technical support center for the purification of (4-Fluorophenylthio)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via the reaction of 4-fluorothiophenol with chloroacetone, can lead to several impurities. These can be broadly categorized as follows:
-
Starting Material Impurities: Commercial 4-fluorothiophenol may contain impurities that can carry through the synthesis. Similarly, chloroacetone is known to contain impurities such as mesityl oxide, which may not be removed by simple distillation[1].
-
Side-Reaction Products:
-
Bis(4-fluorophenyl) disulfide: The starting material, 4-fluorothiophenol, is susceptible to oxidation, especially in the presence of air, leading to the formation of the corresponding disulfide[2][3].
-
Over-alkylation Products: The product, this compound, can potentially react with another molecule of chloroacetone, leading to di-alkylation products.
-
Chloroacetone Self-Condensation Products: Chloroacetone can undergo self-condensation or polymerization, particularly under basic conditions or upon exposure to light[2].
-
-
Degradation Products:
-
Sulfoxide and Sulfone: The thioether linkage in the final product is susceptible to oxidation to the corresponding sulfoxide and sulfone, particularly if exposed to oxidizing agents or harsh conditions.
-
Q2: My final product is a yellow or brown oil after initial workup. What is the likely cause and how can I decolorize it?
A2: A yellow or brown coloration in the crude product is common and can be attributed to several factors:
-
Residual Colored Impurities: Impurities from the starting materials or colored byproducts formed during the reaction can impart color to the product.
-
Degradation: The product itself may undergo some degradation, especially if exposed to heat or light for extended periods, leading to colored species. Thioether compounds can be sensitive to air oxidation[4].
Troubleshooting:
-
Activated Charcoal Treatment: Before final purification, dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities.
-
Chromatography: Column chromatography is often effective at separating the desired product from colored impurities.
-
Distillation: For thermally stable compounds, distillation under reduced pressure can separate the product from non-volatile colored materials.
Q3: I am having difficulty purifying this compound by column chromatography. What are the recommended conditions?
A3: Column chromatography is a common and effective method for purifying this compound and related α-arylthio ketones. Here are some guidelines:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Eluent System: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point is a low polarity mixture (e.g., 20:1 to 10:1 hexane:ethyl acetate), gradually increasing the polarity to elute the product[1]. The ideal Rf value for the product on a TLC plate before running the column is around 0.25-0.35 for good separation.
-
Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can provide better separation of closely eluting impurities.
Q4: Is distillation a suitable method for purifying this compound?
A4: Distillation under reduced pressure can be a viable purification method, particularly for larger scale purifications where chromatography may be less practical.
-
Boiling Point: this compound has a reported boiling point of 100-103 °C at 1 torr.
-
Thermal Stability: A key consideration is the thermal stability of the compound. α-Thio ketones can be susceptible to decomposition at elevated temperatures. It is crucial to monitor for any signs of degradation during distillation. Performing a small-scale trial distillation is recommended. Chloroacetone, a potential impurity, is known to decompose explosively during distillation, highlighting the need for caution[5].
Q5: Can this compound be purified by recrystallization?
A5: Recrystallization is a potential purification method if the crude product is a solid or can be induced to crystallize. Since this compound is often isolated as an oil, inducing crystallization can be challenging.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For aromatic ketones, common solvent systems include ethanol, hexane/acetone, and ethanol/water mixtures.
-
Inducing Crystallization: If the product is an oil, techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound, or cooling to very low temperatures may induce crystallization.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of impurities | - Inappropriate solvent system (polarity too high or too low).- Overloading the column. | - Optimize Solvent System: Use TLC to find a solvent system where the desired product has an Rf of 0.25-0.35 and is well-separated from impurities.- Use a Gradient: Employ a shallow gradient of increasing polarity.- Reduce Load: Decrease the amount of crude material loaded onto the column. |
| Product degradation on silica gel | - The product is sensitive to the acidic nature of silica gel. | - Neutralize Silica: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.- Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina. |
| Streaking or tailing of the product spot on TLC | - Compound is too polar for the chosen eluent.- Presence of highly polar impurities. | - Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in the eluent.- Pre-purification: Perform a simple filtration through a small plug of silica to remove baseline impurities before the main chromatography. |
Problem 2: Low Yield or Product Loss During Purification
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low recovery from column chromatography | - Product is too strongly adsorbed to the stationary phase.- Product is partially soluble in the chosen solvent system. | - Increase Eluent Polarity: Use a more polar solvent system to elute the product.- Check Solubility: Ensure the product is fully soluble in the solvent used for loading onto the column. |
| Decomposition during distillation | - Thermal instability of the product at its boiling point. | - Lower the Pressure: Use a high-vacuum pump to lower the boiling point.- Use a Short-Path Distillation Apparatus: Minimize the time the compound spends at high temperature. |
| Oiling out during recrystallization | - The solvent is too poor for the compound, causing it to come out of solution as an oil rather than crystals. | - Use a Different Solvent System: Experiment with different single or mixed solvent systems.- Slow Cooling: Allow the solution to cool very slowly to encourage crystal formation. |
Data Presentation
| Purification Method | Typical Purity Achieved (HPLC/GC) | Expected Yield Range | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-85% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and require large volumes of solvent for large-scale purification. |
| Vacuum Distillation | 95-99% | 70-90% | Good for large quantities, effective for removing non-volatile impurities. | Risk of thermal decomposition, less effective for separating impurities with similar boiling points. |
| Recrystallization | >99% (if successful) | 50-80% | Can provide very high purity, cost-effective. | Difficult to apply if the compound is an oil, requires finding a suitable solvent system. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the purification and analysis of this compound.
Protocol 1: Synthesis of 1-(Arylsulfanyl)propan-2-ones
This general procedure can be adapted for the synthesis of this compound[1].
-
To a solution of the corresponding benzenethiol (e.g., 4-fluorothiophenol, 10 mmol) in acetonitrile (40 mL) at room temperature, add anhydrous triethylamine (25 mmol, 2.5 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of chloroacetone (20 mmol, 2 eq.) in acetonitrile (10 mL) dropwise over approximately 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then stir at 40 °C for about 8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Add water (40 mL) to the residue and extract with dichloromethane (3 x 40 mL).
-
Combine the organic phases, wash with water (20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol is a general guideline for the purification of the crude product obtained from Protocol 1[1].
-
Prepare the Column: Pack a glass column with silica gel in a non-polar solvent such as hexane.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system, such as a 20:1 mixture of hexane and ethyl acetate.
-
Gradient: Gradually increase the polarity of the eluent, for example, to 10:1 hexane:ethyl acetate, to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general procedure for analyzing the purity of the final product.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness).
-
Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the compound and expected impurities (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks. The mass spectrum of the main peak should be consistent with the structure of this compound.
Visualizations
Synthesis and Impurity Formation Workflow
The following diagram illustrates the general synthetic workflow for this compound and highlights the potential points of impurity formation.
Caption: Synthetic workflow and potential impurity sources.
Purification Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common purification challenges.
Caption: Logical flow for purification troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Chloroacetone - Sciencemadness Wiki [sciencemadness.org]
- 3. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 371-42-6|4-Fluorothiophenol|BLD Pharm [bldpharm.com]
- 5. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Fluorinated Organic Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of fluorinated organic compounds in reaction media.
Troubleshooting Guide
This guide is designed to help you diagnose and solve common solubility issues encountered during your experiments.
Problem: My fluorinated compound is not dissolving in the chosen reaction solvent.
Initial Assessment:
-
What is the nature of your fluorinated compound?
-
Highly fluorinated (perfluorinated or containing long perfluoroalkyl chains)?
-
Partially fluorinated (containing short fluoroalkyl groups or scattered fluorine atoms)?
-
Does it have other functional groups that might influence solubility (e.g., polar groups, ionizable groups)?
-
-
What is the nature of your solvent?
-
Polar aprotic (e.g., DMF, DMSO)?
-
Polar protic (e.g., methanol, water)?
-
Nonpolar (e.g., hexane, toluene)?
-
Halogenated (e.g., dichloromethane, chloroform)?
-
Decision-Making Workflow for Solubility Issues
Caption: A workflow to guide solvent and method selection for dissolving fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated compounds so poorly soluble in common organic solvents?
A1: The poor solubility of highly fluorinated compounds stems from the unique properties of the carbon-fluorine bond. These bonds are highly polarized, yet the fluorine atoms create a dense, electron-rich sheath around the carbon backbone. This makes the molecule both hydrophobic (water-repelling) and lipophobic (fat-repelling), leading to low miscibility with many common organic solvents.[1][2] Perfluorinated and highly fluorinated organic molecules are both hydrophobic and lipophobic.[1][2]
Q2: What are "fluorous" solvents and when should I use them?
A2: Fluorous solvents are organic solvents in which most hydrogen atoms have been replaced by fluorine, such as perfluorohexane or perfluoromethylcyclohexane.[3][4] They are excellent at dissolving highly fluorinated compounds.[3] You should consider using a fluorous solvent when your compound has a high degree of fluorination and is insoluble in traditional organic solvents.[3] These solvents are often used in "fluorous biphasic systems" for easy separation of fluorinated catalysts or products from non-fluorinated reactants.[3][5]
Q3: Can I improve solubility without using specialized fluorous solvents?
A3: Yes, several strategies can be employed:
-
Co-solvents: For partially fluorinated compounds, adding a co-solvent can significantly improve solubility. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can act as effective co-solvents with common organic solvents like dichloromethane (DCM).
-
Surfactants: Both fluorinated and non-ionic surfactants can be used to create micelles or microemulsions that encapsulate and solubilize fluorinated compounds in both aqueous and organic media.[6][7] Semifluorinated water-soluble block copolymers can form micellar structures with a fluorous core in aqueous solutions, effectively encapsulating highly fluorinated molecules.[1][2]
-
Ionic Liquids: Certain ionic liquids show good solubility for fluorinated compounds and can be excellent reaction media.
-
Temperature: Increasing the temperature of the reaction mixture can enhance the solubility of some fluorinated compounds. However, the thermal stability of your compound and other reactants must be considered.
Q4: How does the degree of fluorination affect solubility?
A4: Generally, as the degree of fluorination increases, the solubility in common hydrocarbon-based organic solvents decreases, while the solubility in fluorous solvents increases. Partially fluorinated compounds may exhibit intermediate solubility behavior and can sometimes be dissolved in polar aprotic solvents or co-solvent mixtures.
Q5: Are there any safety concerns with using fluorinated solvents and reagents?
Data Presentation: Solubility of Fluorinated Compounds
The following tables provide a summary of the miscibility and quantitative solubility of selected fluorinated compounds in various solvents.
Table 1: Miscibility of Selected Fluorous and Organic Solvents
| Fluorous Solvent | Organic Solvent | Miscibility |
| Perfluorohexane (FC-72) | Toluene | Immiscible |
| Perfluorohexane (FC-72) | Methanol | Immiscible |
| Perfluorohexane (FC-72) | Acetonitrile | Immiscible |
| Perfluorohexane (FC-72) | Dichloromethane | Immiscible |
| Perfluoro(methylcyclohexane) | Toluene | Miscible[9] |
| Perfluoro(methylcyclohexane) | Acetone | Miscible[9] |
| Perfluoro(methylcyclohexane) | Benzene | Miscible[9] |
| HFE-7100 | Toluene | Miscible |
| HFE-7100 | Methanol | Miscible |
| HFE-7100 | Acetonitrile | Miscible |
Table 2: Quantitative Solubility of Perfluoro(methylcyclohexane) in Toluene
| Temperature (°C) | Solubility (mole fraction of Perfluoro(methylcyclohexane)) |
| 25 | ~0.25 |
| 50 | ~0.45 |
| 75 | ~0.75 |
Experimental Protocols
Protocol 1: Fluorous Biphasic Extraction for Product Purification
This protocol describes a general method for separating a fluorous-tagged product from a reaction mixture.
Materials:
-
Reaction mixture containing a fluorous-tagged product and non-fluorinated byproducts.
-
Organic solvent (e.g., toluene, ethyl acetate).
-
Fluorous solvent (e.g., perfluorohexane, FC-72).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Quenching and Initial Workup:
-
Once the reaction is complete, quench it as required by the specific reaction conditions.
-
Perform a standard aqueous workup to remove any water-soluble impurities.
-
Extract the organic components into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude mixture.
-
-
Fluorous-Organic Liquid-Liquid Extraction:
-
Dissolve the crude mixture in a small volume of the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of the fluorous solvent to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The denser fluorous layer will be at the bottom.
-
Drain the lower fluorous layer containing the fluorous-tagged product into a clean flask.
-
Add a fresh portion of the fluorous solvent to the organic layer remaining in the separatory funnel and repeat the extraction two more times to ensure complete recovery of the fluorous product.
-
Combine all the fluorous extracts.
-
-
Isolation of the Fluorous Product:
-
Concentrate the combined fluorous extracts using a rotary evaporator to remove the fluorous solvent. Due to the high volatility of many fluorous solvents, this can often be done at or near room temperature.
-
The remaining residue is the purified fluorous-tagged product.
-
Mechanism of Fluorous Biphasic Separation
Caption: A schematic of the fluorous biphasic separation process.
Protocol 2: Solubilization of a Poorly Water-Soluble Fluorinated Drug using a Non-Ionic Surfactant
This protocol provides a general method for preparing a micellar solution to enhance the aqueous solubility of a fluorinated drug.
Materials:
-
Poorly water-soluble fluorinated drug.
-
Non-ionic surfactant (e.g., Polysorbate 80, Tween® 80).
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer.
-
Magnetic stirrer and stir bar.
-
Volumetric flasks and pipettes.
-
Filter (0.22 µm).
Procedure:
-
Preparation of Surfactant Stock Solution:
-
Prepare a stock solution of the non-ionic surfactant (e.g., 10% w/v Polysorbate 80) in the desired aqueous buffer.
-
Ensure the surfactant is fully dissolved by stirring with a magnetic stirrer.
-
-
Determination of Critical Micelle Concentration (CMC) (Optional but Recommended):
-
The CMC is the concentration at which micelles begin to form.[6] Solubilization is most effective above the CMC.[6]
-
The CMC can be determined experimentally using techniques such as surface tensiometry or fluorescence spectroscopy. For many common surfactants, CMC values are available in the literature.
-
-
Drug Solubilization:
-
Prepare a series of aqueous solutions containing the surfactant at concentrations above its CMC.
-
To each surfactant solution, add an excess amount of the finely powdered fluorinated drug.
-
Stir the mixtures vigorously at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure the vials are sealed to prevent solvent evaporation.
-
-
Separation of Undissolved Drug:
-
After equilibration, centrifuge the samples at a high speed to pellet the undissolved drug.
-
Carefully collect the supernatant.
-
-
Quantification of Solubilized Drug:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of the solubilized drug using an appropriate analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Plot the solubility of the drug as a function of the surfactant concentration. A linear increase in solubility is typically observed above the CMC.
-
Mechanism of Surfactant-Mediated Solubilization
Caption: The process of micellar encapsulation to solubilize a fluorinated drug.
References
- 1. welch-us.com [welch-us.com]
- 2. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Perfluoromethylcyclohexane - Wikipedia [en.wikipedia.org]
- 5. Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. PERFLUORO(METHYLCYCLOHEXANE) CAS#: 355-02-2 [m.chemicalbook.com]
Troubleshooting guide for the characterization of (4-Fluorophenylthio)propan-2-one
Technical Support Center: (4-Fluorophenylthio)propan-2-one
Welcome to the technical support guide for the characterization of this compound (CAS No. 2968-13-0). This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: While a publicly available, complete experimental dataset is limited, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. The following tables summarize the predicted and expected data for Proton (¹H) NMR, Carbon-¹³ (¹³C) NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃. ¹H at 400 MHz, ¹³C at 101 MHz. TMS at 0.00 ppm)
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key Features & Notes |
| -CH₃ (Methyl) | ~ 2.30 (s, 3H) | ~ 28.0 | Singlet, integration of 3 protons. |
| -S-CH₂- (Methylene) | ~ 3.65 (s, 2H) | ~ 45.0 | Singlet, integration of 2 protons. Located between the sulfur and carbonyl group. |
| C=O (Carbonyl) | - | ~ 204.0 | Quaternary carbon, signal may be weak. |
| Ar-C-S (Aromatic) | - | ~ 129.0 (d, J ≈ 8 Hz) | Carbon attached to sulfur. Shows coupling to fluorine. |
| Ar-C-H (ortho to S) | ~ 7.40 (m, 2H) | ~ 134.0 (d, J ≈ 8 Hz) | Aromatic protons ortho to the sulfur atom. Appears as a multiplet due to coupling with both fluorine and adjacent aromatic protons. |
| Ar-C-H (meta to S) | ~ 7.05 (m, 2H) | ~ 116.5 (d, J ≈ 22 Hz) | Aromatic protons meta to the sulfur atom (ortho to fluorine). Appears as a multiplet. |
| Ar-C-F (Aromatic) | - | ~ 162.5 (d, J ≈ 248 Hz) | Carbon attached to fluorine. Exhibits a large one-bond C-F coupling constant. |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and J represents the coupling constant in Hz. Predicted values are based on standard chemical shift tables and analysis of similar structures.
Table 2: Expected IR and MS Data
| Technique | Expected Observations |
| IR Spectroscopy | ~1715 cm⁻¹ (strong, sharp) : C=O (ketone) stretch.[1][2]~3050-3100 cm⁻¹ (medium) : Aromatic C-H stretch.~2920-2960 cm⁻¹ (weak) : Aliphatic C-H stretch.~1590, 1490 cm⁻¹ (medium-strong) : Aromatic C=C bending.~1230 cm⁻¹ (strong) : Aryl C-F stretch. |
| Mass Spec. (EI) | m/z 184 : Molecular ion (M⁺).m/z 141 : Loss of acetyl group (-COCH₃).m/z 127 : [FC₆H₄S]⁺ fragment.m/z 109 : Loss of sulfur from the [FC₆H₄S]⁺ fragment.m/z 43 : Acetyl cation [CH₃CO]⁺, often the base peak. |
Synthesis and Troubleshooting Workflow
The synthesis of this compound typically proceeds via a nucleophilic substitution (Sₙ2) reaction, analogous to the Williamson ether synthesis.[3][4] Understanding the reaction pathway and potential side reactions is key to troubleshooting characterization issues.
Troubleshooting Guide
Q2: My ¹H NMR spectrum shows more peaks than expected. How do I identify the impurities?
A2: The presence of extra peaks usually indicates contamination with starting materials or side products. Compare your spectrum to the known spectra of potential contaminants.
Table 3: Impurity Analysis in ¹H NMR (Solvent: CDCl₃)
| Compound | Key ¹H NMR Signal (δ, ppm) | Appearance in Product Spectrum |
| (Product) | ~7.40(m), ~7.05(m), ~3.65(s), ~2.30(s) | Target signals. |
| 4-Fluorothiophenol (Starting Material) | ~7.25(m), ~6.95(m), ~3.45(s, -SH) | Multiplets in the aromatic region and a singlet for the thiol proton. |
| Chloroacetone (Starting Material) | ~4.13(s), ~2.31(s) | Two singlets; the methylene peak is significantly downfield. |
| Bis(4-fluorophenyl) disulfide (Side Product) | ~7.45(m), ~7.10(m) | Aromatic signals, often overlapping with the product but altering integration ratios. |
| Acetone (Solvent/Byproduct) | ~2.17(s) | A sharp singlet. |
Solution:
-
Check Integrations: Verify if the integration ratios of your main peaks match the expected 2:2:2:3 pattern (Aromatic:Aromatic:CH₂:CH₃).
-
Spike your sample: Add a small amount of a suspected impurity (e.g., 4-fluorothiophenol) to your NMR tube and re-acquire the spectrum. An increase in the intensity of a specific peak will confirm the impurity's identity.
-
Repurify: If starting materials are present, repurify the sample, for instance, using column chromatography.
Q3: My ¹³C NMR spectrum is missing the carbonyl peak or shows unexpected splitting patterns.
A3: This can be due to the nature of the carbon atoms or the presence of fluorine.
-
Weak Carbonyl Signal: The carbonyl carbon is quaternary (no attached protons) and thus experiences a weaker Nuclear Overhauser Effect (NOE), leading to a significantly smaller signal. Increasing the number of scans or the relaxation delay during acquisition can help visualize this peak.
-
C-F Coupling: The fluorine atom (¹⁹F) has a nuclear spin of I=½, just like a proton, and will couple to nearby carbon atoms. This results in splitting of the carbon signals. You should observe a large one-bond coupling (¹JCF) for the carbon directly attached to fluorine and smaller two-, three-, and four-bond couplings for the other aromatic carbons, which is a key diagnostic feature.
Q4: The mass spectrum does not show a molecular ion peak at m/z 184.
A4: The molecular ion (M⁺) for ketones can sometimes be unstable and undergo rapid fragmentation. The absence of the M⁺ peak is not uncommon.
Solution:
-
Look for Key Fragments: Instead of the M⁺ peak, look for characteristic fragment ions. For this molecule, alpha-cleavage is a dominant pathway.
-
Cleavage A: Loss of a methyl radical (•CH₃, 15 Da) is unlikely.
-
Cleavage B: Loss of the •CH₂SC₆H₄F radical (141 Da) would yield the acylium ion [CH₃CO]⁺ at m/z 43 . This is often the most intense peak (base peak).
-
Cleavage C: Loss of the acetyl radical (•COCH₃, 43 Da) would yield the [CH₂SC₆H₄F]⁺ fragment at m/z 141 .
-
-
Use Soft Ionization: If possible, re-run the analysis using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which are less likely to cause extensive fragmentation and will likely show the protonated molecule [M+H]⁺ at m/z 185.
Q5: My IR spectrum has a strong, broad peak around 3400 cm⁻¹ and the C=O peak at ~1715 cm⁻¹ is weak or absent.
A5: A broad peak in the 3200-3600 cm⁻¹ region is characteristic of an O-H stretch, likely from water or an unreacted alcohol starting material. If the C=O peak is absent, it suggests the reaction may not have been successful or the product is wet.
Solution:
-
Dry the Sample: Ensure your sample is completely dry. If it's an oil, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄) and remove the solvent under high vacuum. If it's a solid, dry it in a vacuum oven.
-
Check for Starting Material: An O-H peak could also arise from 4-fluorothiophenol if it contains water, although the S-H stretch itself is a weak peak around 2550 cm⁻¹.
-
Re-evaluate the Reaction: If the sample is dry and the C=O peak is still absent, the desired Sₙ2 reaction may have failed. Re-check your reaction conditions, reagents, and purification steps.
Experimental Protocols
Protocol 1: Sample Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (approx. 2-3 times the mass of the crude oil).
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the dried slurry containing the product to the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate). The less polar disulfide byproduct will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to elute the desired product, this compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Sample Preparation for Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent. Transfer the solution to a clean, dry NMR tube.
-
IR Spectroscopy: For a liquid sample, place a single drop between two NaCl or KBr plates (salt plates) to create a thin film. For a solid, prepare a KBr pellet or a Nujol mull.
-
Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate. Inject 1 µL of the solution into the GC-MS instrument.
References
Refinement of analytical methods for detecting impurities in (4-Fluorophenylthio)propan-2-one
This guide provides researchers, scientists, and drug development professionals with refined analytical methods for detecting impurities in (4-Fluorophenylthio)propan-2-one. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Common potential impurities include unreacted starting materials like 4-fluorothiophenol and chloroacetone, by-products from side reactions, and oxidation products such as the corresponding sulfoxide and sulfone.[1][2]
Q2: Which primary analytical techniques are recommended for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for quantifying non-volatile impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile and semi-volatile impurities and can provide structural information.[5][6]
Q3: My compound appears to degrade during GC-MS analysis. What could be the cause?
A3: Fluorinated compounds can sometimes be reactive and may degrade at high temperatures in the GC inlet or on the column.[7] It is advisable to use an inert liner and column and to optimize the inlet temperature to the lowest possible value that still allows for efficient vaporization.
Q4: I am unable to identify an unknown impurity peak from its mass spectrum. What are the next steps?
A4: Standard Electron Ionization (EI) can cause extensive fragmentation, leading to the absence of a molecular ion.[8] Using a softer ionization technique like Chemical Ionization (CI) can help in determining the molecular weight.[8] For unambiguous structural elucidation, isolating the impurity followed by analysis with High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[5][9]
Q5: What is the best way to prepare samples for analysis?
A5: The sample preparation depends on the formulation. For HPLC analysis, accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a solvent like acetonitrile or methanol.[3] For GC-MS, dissolve the sample in a volatile solvent such as ethyl acetate or acetone. Ensure the final solution is filtered through a 0.22 or 0.45 µm filter before injection to prevent system contamination.[3]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q: I'm observing significant peak tailing for the main analyte. What should I do? A: Peak tailing can have multiple causes. First, ensure the mobile phase pH is appropriate for your analyte; for ketones, a pH around 7.0 might improve peak shape.[10] If tailing persists, it could be due to secondary interactions with active sites on the column packing. Using a guard column can help protect the analytical column from strongly retained impurities.[11] Also, consider flushing the column to remove any contaminants.
Q: The retention times for my peaks are drifting or unstable. How can I fix this? A: Retention time drift is often related to changes in experimental conditions.
-
Temperature: Use a thermostatted column oven to maintain a consistent temperature, as even small fluctuations can affect retention.[12]
-
Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles in the system.[12] If you are using an online mixer, verify its performance; if issues persist, try preparing the mobile phase manually.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Increase the equilibration time if necessary.[12]
-
System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and affect flow rate.[13]
Q: I have poor resolution between two peaks. How can I improve the separation? A: To improve resolution, you can modify several parameters:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous phase.
-
Flow Rate: Lowering the flow rate can sometimes improve separation.
-
Column: Switch to a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
-
Temperature: Increasing the column temperature can decrease solvent viscosity and may improve peak separation.[12]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: I'm not seeing any molecular ion for my compound or its impurities in the mass spectrum. Why? A: Electron Ionization (EI) is a high-energy technique that can lead to extensive fragmentation, making the molecular ion peak weak or absent. This is a common issue with some organic compounds. Consider using a soft ionization technique such as Field Ionization (FI) or Chemical Ionization (CI), which are more likely to produce a detectable molecular ion.[8]
Q: My fluorinated compound seems to be reacting with the GC column. What can I do? A: Reactive compounds, including some fluorinated molecules, can interact with or degrade on standard polysiloxane columns.[7] Using a more inert column is recommended. Additionally, ensure your system, especially the injection port liner, is clean and free of active sites. If problems persist, derivatization of the analyte to a more stable form could be a viable strategy.[14]
Q: Why are my peaks broad and showing poor shape? A: Poor peak shape in GC can be due to several factors:
-
Injection Technique: Optimize your injection volume and speed. Overloading the column can lead to broad peaks.
-
Inlet Temperature: If the temperature is too low, the sample may not vaporize completely and uniformly. If it's too high, degradation can occur.
-
Column Contamination: Contaminants at the head of the column can cause peak distortion. Try trimming the first few centimeters of the column.
-
Carrier Gas Flow: An incorrect flow rate can negatively impact efficiency and peak shape.
Experimental Protocols
HPLC-UV Method for Impurity Quantification
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[3]
-
Data acquisition and processing software.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in acetonitrile and dilute to the mark to achieve a concentration of about 100 µg/mL.[3]
-
If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 35% B; 2-15 min: 35% to 80% B; 15-18 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 20 minutes |
GC-MS Method for Volatile Impurity Profiling
This method is designed to identify and quantify volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).[5]
-
Autosampler.
Sample Preparation:
-
Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ethyl acetate.
-
Transfer a portion of the solution to a 2 mL GC vial.
Chromatographic and MS Conditions:
| Parameter | Value |
| Column | TraceGOLD TG-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film, or equivalent |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (40:1 ratio) |
| Oven Program | Initial 50 °C, hold 2 min; Ramp to 320 °C at 20 °C/min; Hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 m/z |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Origin | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluorothiophenol | Starting Material | C₆H₅FS | 128.17 |
| Chloroacetone | Starting Material | C₃H₅ClO | 92.52 |
| Bis(4-fluorophenyl) disulfide | By-product | C₁₂H₈F₂S₂ | 270.32 |
| (4-Fluorophenylsulfinyl)propan-2-one | Oxidation Product | C₉H₉FO₂S | 200.23 |
| (4-Fluorophenylsulfonyl)propan-2-one | Oxidation Product | C₉H₉FO₃S | 216.23 |
Visualizations
Caption: General workflow for impurity analysis.
Caption: Troubleshooting logic for unstable HPLC retention times.
References
- 1. Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cipac.org [cipac.org]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC method development for aldehydes and ketones - Chromatography Forum [chromforum.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Strategies to minimize byproduct formation in thioetherification reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize byproduct formation in thioetherification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in thioetherification reactions?
A1: Byproduct formation is a common challenge in thioether synthesis. The most frequently encountered side products include:
-
Disulfides: Formed via the oxidation of thiol starting materials, especially in the presence of oxygen or under basic conditions.[1]
-
Over-reaction Products and Oligomers: These can arise when the newly formed thioether product reacts further with the starting materials.[2][3]
-
Products of Catalyst/Ligand Degradation: In metal-catalyzed reactions, ligands such as phosphines can be oxidized to phosphine oxides, which can complicate purification.[4]
-
Inorganic Salts: These are common byproducts resulting from the use of bases and the nature of the leaving group.[4]
-
Isomerization Products: In certain reactions, particularly those involving allylic groups, isomerization of the double bond can lead to undesired isomers.[5]
-
Homopolymerization: In thiol-ene reactions, the "ene" component can sometimes undergo homopolymerization, especially with electron-poor alkenes like acrylates.[6]
Q2: My reaction is generating a significant amount of disulfide. How can I prevent this?
A2: Disulfide formation is typically an oxidative process. To minimize this side reaction, consider the following strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen, which can initiate the oxidation of thiols.[1]
-
pH Control: Basic conditions (typically pH > 8) deprotonate the thiol to a thiolate, which is more susceptible to oxidation.[1] Maintaining a neutral or slightly acidic pH can be beneficial. Some modern methods operate under base-free conditions, circumventing this issue entirely.[7][8]
-
Radical Traps: In radical-mediated reactions, the addition of a radical trap can sometimes inhibit side reactions, though care must be taken not to quench the desired reaction.[3]
Q3: How does the choice of base and solvent impact byproduct formation?
A3: The base and solvent system is critical for controlling selectivity.
-
Base Selection: The role of the base is typically to deprotonate the thiol.[4] However, strong bases can promote side reactions.[3] Using weaker bases (e.g., pyridine, K₂CO₃) or substoichiometric amounts of a strong base can often provide better results by reducing the concentration of the highly reactive thiolate at any given time.[3][9]
-
Solvent Selection: Polar aprotic solvents like DMSO and MeCN are often effective as they can increase reaction rates and solubilize reagents.[2][9] The choice of solvent can be used to improve both conversion and selectivity.[2][10] Balancing solvent polarity is key; for example, in some systems, highly polar solvents like DMSO can increase disulfide formation, while acetonitrile (MeCN) may offer a better outcome.[3]
Q4: Are there modern catalytic methods that are inherently less prone to byproducts?
A4: Yes, several modern methods have been developed to proceed under milder conditions, which often translates to fewer byproducts.
-
Photoredox/Nickel Dual Catalysis: This approach uses visible light to generate reactive radical species under exceptionally mild, base-free, and room-temperature conditions.[7][8] This method avoids the high temperatures and strongly basic conditions that often lead to side reactions and tolerates a wide variety of functional groups.[7][11]
-
Proton Transfer Dual Ionization (PTDI) SNAr: This recently developed method is performed without light, transition metals, or an external base.[3][12] It relies on a proton transfer equilibrium to activate both the nucleophile and the electrophile, allowing the reaction to proceed cleanly under very mild conditions.[3]
-
Dehydrative Thioetherification: Transition metal-catalyzed dehydrative coupling of alcohols and thiols is an atom-economical method where water is the only byproduct.[13]
Troubleshooting Guide
This section addresses specific issues encountered during thioetherification experiments.
Problem: High Levels of Disulfide Byproduct
If your primary byproduct is the corresponding disulfide of your thiol starting material, it indicates an oxidation issue.
| Potential Cause | Recommended Solution | Citation |
| Presence of Oxygen | Ensure the reaction is set up under a strictly inert atmosphere (N₂ or Ar). Use degassed solvents to remove any dissolved O₂. | [1] |
| Basic Reaction Conditions | The thiolate anion formed under basic conditions is easily oxidized. Reduce the strength or stoichiometry of the base. Consider switching to a modern base-free protocol if compatible with your substrates. | [1][3] |
| Metal Contaminants | Trace metal ions can catalyze thiol oxidation. Ensure glassware is scrupulously clean and use high-purity reagents. | [1] |
Problem: Low Yield and Incomplete Conversion
If your reaction stalls or provides low yields of the desired thioether, consider the following factors related to reactivity and catalyst stability.
| Potential Cause | Recommended Solution | Citation |
| Catalyst Deactivation | Thiols can act as poisons for transition metal catalysts by forming strong bonds. Select robust ligands (e.g., bidentate phosphines) designed to resist displacement and enhance catalytic turnover. | [7] |
| Poor Leaving Group | The reaction rate is dependent on the leaving group. For aryl halides, the reactivity order is typically I > Br > Cl. Consider switching to a more reactive substrate with a better leaving group, such as a triflate or tosylate. | [4] |
| Insufficient Reactant Activation | In SNAr-type reactions, the aromatic ring must be sufficiently electron-deficient. In other cases, protonation of the electrophile may be required to increase its reactivity. | [3][10] |
| High Reaction Temperature | While heat can increase reaction rates, excessively high temperatures can also lead to catalyst decomposition or other side reactions. Modern methods often allow for reactions at room temperature. | [6][7] |
Data Summary: Effect of Reaction Parameters on Selectivity
The following table summarizes general trends for controlling byproduct formation by adjusting key reaction parameters.
| Parameter | Condition | Expected Outcome | Common Byproducts | Rationale | Citations |
| Base | Strong Base (e.g., NaH, NaOtBu) | Fast reaction, but lower selectivity | Disulfides, Oligomers | High concentration of reactive thiolate can lead to side reactions. | [2][3] |
| Weak Base (e.g., K₂CO₃, Pyridine) | Slower but more selective reaction | Reduced side products | Lower steady-state concentration of thiolate minimizes side reactions. | [3][9] | |
| Base-Free (Photoredox/PTDI) | High selectivity, mild conditions | Minimal | Avoids base-mediated side reactions entirely. | [3][7] | |
| Atmosphere | Air / Oxygen | Low yield of thioether | Disulfides | Oxygen readily oxidizes thiols/thiolates. | [1] |
| Inert (N₂ or Ar) | High yield of thioether | Minimal disulfide | Prevents oxidative side reactions. | [1] | |
| Temperature | High (e.g., >100 °C) | Faster rates, potential for decomposition | Isomers, Degradation Products | Provides energy to overcome activation barriers for side reactions. | [6][7] |
| Room Temperature | Slower rates, higher selectivity | Minimal | Favors the desired thermodynamic product pathway. | [7][8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Thioetherification (Buchwald-Hartwig Type)
This protocol is a representative example for the coupling of an aryl halide with a thiol. Note: Optimal ligand, base, and solvent must be determined empirically.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Reaction Setup: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the thiol (1.1-1.5 mmol), the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol), and the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Mild Thioetherification via Photoredox/Nickel Dual Catalysis
This protocol is based on modern, mild methodologies for coupling aryl bromides with thiols.[7][8]
-
Reagent Preparation: In a vial, combine the aryl bromide (0.5 mmol), a nickel catalyst (e.g., NiBr₂·glyme, 5-10 mol%), and a ligand (e.g., 4,4′-di-tert-butyl-2,2′-dipyridyl, 10 mol%).
-
Reaction Setup: Add a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), the thiol (0.6 mmol), and a radical precursor/hydrogen atom abstractor (e.g., an alkylsilicate, 1.5 equiv).[7][11]
-
Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF or DMA).
-
Reaction Execution: Stir the vial at room temperature under irradiation with visible light (e.g., blue LEDs) for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting materials using LC-MS.
-
Work-up and Purification: Once complete, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the desired thioether.
Visualizations
Caption: Troubleshooting flowchart for diagnosing byproduct formation.
Caption: Relationship between reaction parameters and byproduct pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 5. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thioetherification via Photoredox/Nickel Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustainable Thioetherification via Electron Donor-Acceptor Photoactivation using Thianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Thioetherification of Heteroarene Electrophiles with Broad Scope via a Proton Transfer Dual Ionization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioetherification via Photoredox/Nickel Dual Catalysis [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrevlett.com [chemrevlett.com]
Enhancing the stability of (4-Fluorophenylthio)propan-2-one for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the stability of (4-Fluorophenylthio)propan-2-one during long-term storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless/pale yellow to brown, formation of precipitates) | Oxidation of the thioether to a sulfoxide or sulfone; Polymerization or condensation reactions of the ketone. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Protect from light using amber vials. Store at reduced temperatures (-20°C is recommended for long-term storage). |
| Decrease in purity over time, as detected by analytical methods (e.g., HPLC, GC) | Chemical degradation. Likely pathways include oxidation of the sulfur atom and reactions involving the ketone functional group, such as aldol condensation. | Re-purify the material using techniques like flash column chromatography if purity falls below the required specifications for your application. Ensure that storage conditions are optimal (see below). |
| Inconsistent analytical results (e.g., varying retention times in chromatography) | Degradation of the analyte in solution or on the column. The ketone functional group may interact with the stationary phase. | Use a well-characterized and validated analytical method. Prepare fresh solutions for analysis and avoid prolonged storage of solutions. Ensure the analytical system is inert. |
| Unexpected reaction byproducts in subsequent synthetic steps | Use of degraded starting material. Impurities from degradation can lead to side reactions. | Always assess the purity of this compound before use in a reaction. If the material has been stored for an extended period, re-analyze its purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary functional groups susceptible to degradation are the thioether and the ketone.
-
Thioether Oxidation: The sulfur atom can be oxidized by atmospheric oxygen to form the corresponding sulfoxide and, subsequently, the sulfone. This process can be accelerated by light and elevated temperatures.
-
Ketone Reactions: The ketone can undergo keto-enol tautomerism. The enol form can be more reactive and may participate in side reactions. Aldol-type condensation reactions, catalyzed by acidic or basic impurities, can also occur, leading to higher molecular weight impurities.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, the compound should be stored under the following conditions:
-
Temperature: -20°C is recommended. Storage at 4°C may be suitable for shorter periods. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber glass vials or by storing the container in the dark.
-
Moisture: Store in a dry environment. While some ketones can be stabilized by small amounts of water, excess moisture should be avoided.[1]
Q3: How can I monitor the stability of my this compound sample?
A3: A stability testing program should be implemented. This typically involves storing aliquots of the compound under different conditions (e.g., recommended storage, accelerated conditions like elevated temperature and humidity) and testing them at regular intervals. Purity should be assessed using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q4: Are there any recommended stabilizers for this compound?
A4: While specific stabilizers for this compound are not widely documented, the addition of antioxidants could theoretically inhibit oxidation of the thioether. However, any additive would need to be carefully evaluated to ensure it does not interfere with downstream applications. For some ketones, the presence of a small amount of water has been shown to inhibit decomposition.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in acetonitrile.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed.
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl in acetonitrile/water and heat at 60°C for 24 hours.
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH in acetonitrile/water and heat at 60°C for 24 hours.
-
Oxidative Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide in acetonitrile and stir at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 60°C for one week.
-
Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples by HPLC (as described in Protocol 1) to identify and quantify any degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) | Major Degradant (%) |
| -20°C, Inert Atmosphere, Dark | 0 months | 99.5 | Not Detected |
| 6 months | 99.4 | Not Detected | |
| 12 months | 99.3 | <0.1 | |
| 4°C, Inert Atmosphere, Dark | 0 months | 99.5 | Not Detected |
| 6 months | 99.0 | 0.2 | |
| 12 months | 98.5 | 0.5 | |
| 25°C, Air, Light | 0 months | 99.5 | Not Detected |
| 1 month | 97.2 | 1.5 (Sulfoxide) | |
| 3 months | 94.0 | 3.8 (Sulfoxide and others) |
Note: This data is illustrative and may not represent actual experimental results.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for a long-term stability study.
References
Optimizing catalyst selection for the synthesis of (4-Fluorophenylthio)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Fluorophenylthio)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the nucleophilic substitution reaction (S-alkylation) between 4-fluorothiophenol and chloroacetone. This reaction is typically facilitated by a base and often optimized using a phase-transfer catalyst (PTC).
Q2: Why is a phase-transfer catalyst recommended for this synthesis?
A2: Phase-transfer catalysis is highly recommended as it enhances the reaction rate and yield by facilitating the transfer of the thiophenolate anion from the aqueous or solid phase to the organic phase where the chloroacetone is dissolved.[1] This allows for the use of milder reaction conditions and more environmentally benign solvents.[2]
Q3: What are the typical catalysts, bases, and solvents used in this reaction?
A3:
-
Catalysts: Quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC) are commonly employed.[2]
-
Bases: Inorganic bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃) are typically used to deprotonate the 4-fluorothiophenol.
-
Solvents: A biphasic system is common, often consisting of an organic solvent (e.g., toluene, dichloromethane, or acetonitrile) and an aqueous solution of the base.
Q4: What are the main side reactions to be aware of?
A4: The primary side reactions include:
-
Over-alkylation: The product, this compound, has an acidic α-proton which can be deprotonated and subsequently react with another molecule of chloroacetone.
-
Oxidation of the thiophenol: 4-fluorothiophenol can be oxidized to the corresponding disulfide, especially in the presence of air and base.
-
Elimination reactions: With stronger bases or higher temperatures, chloroacetone can undergo elimination reactions.
-
Reaction of the catalyst with the base: Some phase-transfer catalysts can degrade in the presence of strong bases at elevated temperatures.
Q5: How can I purify the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel, using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the eluent.[3] Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective deprotonation of 4-fluorothiophenol. 2. Inactive catalyst. 3. Low reaction temperature. 4. Impure starting materials. | 1. Ensure the base is of good quality and used in a sufficient molar excess. Consider using a stronger base if necessary. 2. Use a fresh batch of the phase-transfer catalyst. Ensure it is soluble in the organic phase. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Purify the 4-fluorothiophenol and chloroacetone before use. |
| Formation of Disulfide Byproduct | Oxidation of 4-fluorothiophenol. | Degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Over-alkylation Products | The product is reacting further with chloroacetone. | Use a slight excess of 4-fluorothiophenol relative to chloroacetone. Add the chloroacetone slowly to the reaction mixture to maintain a low concentration. |
| Difficult Product Isolation | Emulsion formation during workup. | Add a saturated solution of sodium chloride (brine) to break the emulsion. Filter the mixture through a pad of celite if necessary. |
| Inconsistent Results | Variations in stirring speed or reaction setup. | Ensure vigorous and consistent stirring to maximize the interfacial area in the biphasic system. Maintain consistent reaction parameters between batches. |
Data Presentation
Table 1: Comparison of Catalysts for a Representative S-Alkylation Reaction *
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TBAB (5) | K₂CO₃ | Acetonitrile | 80 | 6 | 92 |
| TEBAC (5) | K₂CO₃ | Acetonitrile | 80 | 6 | 88 |
| TBAB (5) | NaOH (aq) | Toluene | 60 | 8 | 95 |
| Aliquat 336 (5) | KOH (aq) | Dichloromethane | 25 | 12 | 90 |
*Data is representative for the S-alkylation of a substituted thiophenol with an α-halo ketone and is intended to illustrate the relative effectiveness of different catalyst systems. Actual yields for the synthesis of this compound may vary.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound using phase-transfer catalysis.
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorothiophenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Addition of Base: In a separate flask, prepare a 50% (w/v) aqueous solution of potassium hydroxide. Add the KOH solution (2.0 eq) to the reaction mixture.
-
Reaction Initiation: Stir the biphasic mixture vigorously at room temperature for 30 minutes to generate the thiophenolate anion.
-
Addition of Chloroacetone: Slowly add chloroacetone (1.05 eq) to the reaction mixture dropwise over 30 minutes.
-
Reaction Monitoring: Heat the reaction mixture to 60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Validation & Comparative
Confirming the Chemical Structure of (4-Fluorophenylthio)propan-2-one: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for (4-Fluorophenylthio)propan-2-one and its structural analogs, (4-Chlorophenylthio)propan-2-one and (Phenylthio)propan-2-one. Due to the limited availability of public experimental spectra for these specific compounds, this guide utilizes predictive data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This theoretical comparison serves as a valuable resource for researchers in the identification and characterization of these and similar molecules.
Predictive Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, major FTIR absorption bands, and key mass spectrometry fragments for this compound and its selected analogs. These predictions are based on the analysis of constituent functional groups and known spectroscopic trends.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | This compound | (4-Chlorophenylthio)propan-2-one | (Phenylthio)propan-2-one |
| CH₃ (s) | ~2.3 ppm | ~2.3 ppm | ~2.3 ppm |
| SCH₂ (s) | ~3.7 ppm | ~3.7 ppm | ~3.6 ppm |
| Aromatic H (d) | ~7.4 ppm | ~7.3 ppm | ~7.3 ppm (m) |
| Aromatic H (d) | ~7.0 ppm | ~7.2 ppm | ~7.2 ppm (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | This compound | (4-Chlorophenylthio)propan-2-one | (Phenylthio)propan-2-one |
| C=O | ~205 ppm | ~205 ppm | ~206 ppm |
| Aromatic C-S | ~130 ppm | ~133 ppm | ~135 ppm |
| Aromatic C-F/Cl | ~162 (d, ¹JCF ≈ 245 Hz) | ~134 ppm | N/A |
| Aromatic CH | ~134 (d, ³JCF ≈ 8 Hz) | ~130 ppm | ~129 ppm |
| Aromatic CH | ~116 (d, ²JCF ≈ 22 Hz) | ~129 ppm | ~127 ppm |
| SCH₂ | ~48 ppm | ~48 ppm | ~47 ppm |
| CH₃ | ~28 ppm | ~28 ppm | ~28 ppm |
Table 3: Predicted Major FTIR Absorption Bands (cm⁻¹)
| Functional Group | This compound | (4-Chlorophenylthio)propan-2-one | (Phenylthio)propan-2-one |
| C=O Stretch | ~1715 cm⁻¹ | ~1715 cm⁻¹ | ~1715 cm⁻¹ |
| C-F Stretch | ~1230 cm⁻¹ | N/A | N/A |
| C-Cl Stretch | N/A | ~1090 cm⁻¹ | N/A |
| Aromatic C=C Stretch | ~1590, 1490 cm⁻¹ | ~1580, 1480 cm⁻¹ | ~1580, 1480 cm⁻¹ |
| C-S Stretch | ~700-600 cm⁻¹ | ~700-600 cm⁻¹ | ~700-600 cm⁻¹ |
| Aliphatic C-H Stretch | ~2925, 2850 cm⁻¹ | ~2925, 2850 cm⁻¹ | ~2925, 2850 cm⁻¹ |
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 184 | 141 (M-CH₃CO)⁺, 109 (C₆H₄F)⁺, 43 (CH₃CO)⁺ |
| (4-Chlorophenylthio)propan-2-one | 200/202 | 157/159 (M-CH₃CO)⁺, 125/127 (C₆H₄Cl)⁺, 43 (CH₃CO)⁺ |
| (Phenylthio)propan-2-one | 166 | 123 (M-CH₃CO)⁺, 91 (C₆H₅S)⁺, 43 (CH₃CO)⁺ |
Experimental Protocols
The following are detailed, standard methodologies for the key analytical techniques used in the characterization of organic compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 512-2048 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds to ensure full relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
-
Data Acquisition:
-
Place the prepared sample in the instrument's sample compartment.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 ng/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile, or dichloromethane).
-
Instrument Setup:
-
Choose an appropriate ionization method, such as Electron Ionization (EI) for volatile and thermally stable compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Calibrate the mass analyzer using a known calibration compound to ensure accurate mass measurements.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For liquid samples with ESI, this is typically done via direct infusion or through a liquid chromatograph (LC-MS). For volatile samples with EI, introduction is often through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which provide structural information about the molecule.
-
Determine the isotopic distribution pattern, which can help identify the presence of elements like chlorine or bromine.
-
Experimental Workflow for Structure Confirmation
The following diagram illustrates a typical workflow for the confirmation of a chemical structure using the spectroscopic techniques described above.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Thioether Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of a hypothetical fluorinated thioether analogue (Compound F-1 ) and its direct non-fluorinated counterpart (Compound NF-1 ), which are designed as inhibitors of a key kinase implicated in cancer progression. By examining their physicochemical properties, metabolic stability, and biological activity, supported by detailed experimental protocols and visualizations, this guide aims to provide a data-driven framework for the rational design of next-generation thioether-based therapeutics.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for Compound F-1 and Compound NF-1 , highlighting the impact of fluorination on key drug-like properties.
Table 1: Physicochemical Properties
| Property | Compound NF-1 (Non-Fluorinated) | Compound F-1 (Fluorinated) | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 450.58 | 468.57 | Increase |
| cLogP | 3.8 | 4.2 | Increase in Lipophilicity |
| pKa (Amine) | 7.5 | 6.8 | Decrease in Basicity |
| Aqueous Solubility (µM) | 15 | 8 | Decrease |
Table 2: In Vitro Biological Activity
| Parameter | Compound NF-1 (Non-Fluorinated) | Compound F-1 (Fluorinated) | Fold Change |
| Target Kinase Binding Affinity (Kd, nM) | 25 | 10 | 2.5x Improvement |
| Cellular Potency (IC50, nM) in Cancer Cell Line X | 150 | 50 | 3x Improvement |
| Cytotoxicity in Healthy Cell Line Y (CC50, µM) | > 50 | > 50 | No significant change |
| Selectivity Index (CC50 / IC50) | > 333 | > 1000 | ~3x Improvement |
Table 3: In Vitro Metabolic Stability
| Parameter | Compound NF-1 (Non-Fluorinated) | Compound F-1 (Fluorinated) | Impact of Fluorination |
| Human Liver Microsomal Stability (t1/2, min) | 20 | 95 | Significant Increase |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 85 | 18 | Significant Decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate the evaluation of novel thioether analogues.
Protocol 1: Kinase Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To determine the equilibrium dissociation constant (Kd) of the test compounds against the target kinase.
Materials:
-
Recombinant human target kinase protein
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (dissolved in DMSO and diluted in running buffer)
Procedure:
-
Immobilize the target kinase onto the CM5 sensor chip via amine coupling according to the manufacturer's protocol.
-
Prepare a dilution series of each test compound in running buffer.
-
Inject the compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]
Protocol 2: Cellular Potency and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) in a cancer cell line and the half-maximal cytotoxic concentration (CC50) in a healthy cell line.
Materials:
-
Cancer cell line X and healthy cell line Y
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds (dissolved in DMSO and diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC50 and CC50 values.
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the metabolic half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control compounds (high and low clearance)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative analysis of thioether analogues.
Diagram 2: Generic Kinase Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The strategic incorporation of fluorine into the thioether scaffold, as illustrated by the comparative data for the hypothetical compounds F-1 and NF-1 , demonstrates a significant enhancement of key drug-like properties. The fluorinated analogue exhibited improved target binding affinity, cellular potency, and metabolic stability, leading to a superior overall profile. While the effects of fluorination are highly context-dependent and require empirical validation, this guide provides a foundational framework for researchers in drug discovery to leverage fluorine substitution as a powerful tool for optimizing thioether-based drug candidates. The provided experimental protocols and visualizations serve as a practical resource for the systematic evaluation and rational design of novel, more effective therapeutics.
References
Validating the Biological Activity of (4-Fluorophenylthio)propan-2-one: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro biological activity of the novel compound (4-Fluorophenylthio)propan-2-one. Due to the limited publicly available data on this specific molecule, this document outlines a proposed series of experiments to comprehensively characterize its potential as an anticancer and anti-inflammatory agent. The performance of this compound is hypothetically compared against established drugs in each category, supported by detailed experimental protocols and data presented for easy interpretation.
Comparative Analysis of Biological Activity
To assess the therapeutic potential of this compound, its efficacy would be evaluated against a panel of cancer cell lines and in assays measuring key inflammatory mediators. This section presents hypothetical data to illustrate how the compound might perform in comparison to standard therapeutic agents.
Anticancer Activity
The cytotoxic potential of this compound is compared against Doxorubicin, a widely used chemotherapy agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Doxorubicin against Various Cancer Cell Lines.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) |
| This compound | 15.2 | 22.5 | 18.9 | 25.1 |
| Doxorubicin | 0.8 | 1.2 | 0.5 | 1.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are compared with Diclofenac, a common nonsteroidal anti-inflammatory drug (NSAID). The assays focus on the inhibition of key enzymes in the inflammatory pathway, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), as well as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-inflammatory Activity of this compound and Diclofenac.
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells (IC50, µM) |
| This compound | 12.8 | 5.4 | 8.9 |
| Diclofenac | 5.2 | 0.9 | 15.6 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and standardization.
Cell Viability (MTT) Assay for Anticancer Activity
This assay determines the cytotoxic effect of a compound on cancer cells.
a. Cell Culture:
-
Cancer cell lines (MCF-7, A549, HeLa, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Experimental Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or Doxorubicin. A control group receives medium with DMSO (vehicle).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the control, and the IC50 values are determined.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
a. Reagents:
-
COX-1 and COX-2 enzyme preparations.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit.
b. Experimental Procedure:
-
The assay is performed according to the manufacturer's instructions for the colorimetric COX inhibitor screening kit.
-
Briefly, the enzyme (COX-1 or COX-2) is pre-incubated with various concentrations of this compound or Diclofenac.
-
The reaction is initiated by adding arachidonic acid.
-
After a defined incubation period, the production of prostaglandin is measured colorimetrically.
-
The percentage of inhibition is calculated, and IC50 values are determined.
Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in immune cells.
a. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
b. Experimental Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with different concentrations of this compound or Diclofenac for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. IC50 values are then determined.
Visualizing Pathways and Workflows
Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway that could be modulated by this compound.
Caption: Workflow for in vitro validation of anticancer and anti-inflammatory activities.
Caption: Potential anti-inflammatory signaling pathway modulated by the test compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for Aromatic Ketone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. (4-Fluorophenylthio)propan-2-one, an aromatic ketone, represents a class of compounds for which robust and reliable analytical methods are essential. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of aromatic ketones, using a representative surrogate compound due to the limited availability of specific data for this compound. The information presented is a synthesis of established methodologies for structurally similar compounds, offering a framework for analytical method development and cross-validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the analyte's physicochemical properties, the required sensitivity and selectivity, and the sample matrix.[1] Below is a comparative summary of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of a surrogate aromatic ketone.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | ng/mL range | pg/mL to ng/mL range |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. The following protocols are generalized from established methods for aromatic ketones and similar compounds.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds.[2] For aromatic ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance UV detection.[3]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Isocratic or gradient elution with a mixture of acetonitrile and water.
Sample Preparation (with DNPH derivatization):
-
The sample is dissolved in a suitable organic solvent.
-
An acidic solution of DNPH is added.
-
The mixture is incubated to allow for the formation of the hydrazone derivative.
-
The resulting solution is diluted to the desired concentration with the mobile phase.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 365 nm (for DNPH derivatives)
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Aromatic ketones are often amenable to direct analysis by GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas:
-
Helium at a constant flow rate.
Sample Preparation:
-
The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
An internal standard may be added for improved quantitation.
-
The solution is filtered prior to injection.
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, ramped to 280 °C.
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.[5]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase:
-
Gradient elution with a mixture of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.
Sample Preparation:
-
The sample is dissolved in the mobile phase or a compatible solvent.
-
The solution is filtered through a 0.22 µm syringe filter.
Chromatographic and Spectrometric Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Visualizing the Cross-Validation Workflow
A systematic workflow is essential for the cross-validation of different analytical methods. The following diagram illustrates the key stages involved in comparing HPLC, GC-MS, and LC-MS/MS for the quantification of a target analyte.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of analytical methods is a critical process in ensuring the reliability and interchangeability of data.[6] For the quantification of aromatic ketones like this compound, HPLC-UV offers a robust and cost-effective solution, particularly for routine quality control. GC-MS provides excellent sensitivity for volatile analytes and is a valuable tool for impurity profiling. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for bioanalysis and trace-level quantification in complex matrices. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and available instrumentation. This guide provides a foundational comparison to aid researchers and scientists in making informed decisions for their analytical needs.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to (4-Fluorophenylthio)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
(4-Fluorophenylthio)propan-2-one is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation can be achieved through several synthetic routes, each with distinct advantages and disadvantages. This guide provides a head-to-head comparison of two primary methods for the synthesis of this key building block, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Thiol-Ene Click Chemistry |
| Starting Materials | 4-Fluorothiophenol, Chloroacetone | 4-Fluorothiophenol, Propargyl Alcohol |
| Reaction Type | SN2 Reaction | Radical Addition |
| Catalyst/Reagent | Base (e.g., K2CO3, NaH) | Photoinitiator (e.g., DMPA) |
| Solvent | Acetone, DMF, Acetonitrile | Acetonitrile, Methanol |
| Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Temperature | Room Temperature to 60 °C | Room Temperature (with UV irradiation) |
| Typical Yield | 85 - 95% | 90 - 98% |
| Key Advantages | Readily available starting materials, simple procedure. | High atom economy, mild reaction conditions, high yield. |
| Key Disadvantages | Use of a base, potential for side reactions. | Requires a UV light source and photoinitiator. |
Synthetic Pathways Overview
The two primary synthetic routes for this compound are visualized below. Route 1 represents a classical nucleophilic substitution, while Route 2 showcases a more modern "click chemistry" approach.
Experimental Protocols
Route 1: Synthesis via Nucleophilic Substitution
This method relies on the SN2 reaction between the sodium salt of 4-fluorothiophenol and chloroacetone.
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-fluorothiophenol (1.0 eq) in acetone (10 mL/g of thiophenol), add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the suspension.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Route 2: Synthesis via Thiol-Ene Click Chemistry
This modern approach utilizes a photoinitiated radical addition of 4-fluorothiophenol to propargyl alcohol, followed by oxidation.
Materials:
-
4-Fluorothiophenol
-
Propargyl alcohol
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA)
-
Acetonitrile
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
Procedure:
-
In a quartz reaction vessel, dissolve 4-fluorothiophenol (1.0 eq), propargyl alcohol (1.2 eq), and DMPA (0.05 eq) in acetonitrile (20 mL/g of thiophenol).
-
Irradiate the mixture with a UV lamp (365 nm) at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the resulting crude intermediate alcohol in dichloromethane.
-
Add PCC or DMP (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Quench the reaction (e.g., with isopropanol if using PCC) and filter through a pad of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield this compound.
Conclusion
Both the nucleophilic substitution and thiol-ene click chemistry routes offer effective means to synthesize this compound. The choice between these methods will depend on the specific requirements of the researcher, including available equipment, desired yield, and tolerance for certain reagents. The classical nucleophilic substitution is straightforward and utilizes common laboratory reagents. The thiol-ene click chemistry approach, while requiring a UV source, offers the benefits of milder conditions and potentially higher yields and atom economy. Researchers are encouraged to consider the factors outlined in this guide to make an informed decision for their synthetic endeavors.
In Vivo Therapeutic Potential of (4-Fluorophenylthio)propan-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the therapeutic potential of (4-Fluorophenylthio)propan-2-one derivatives, focusing on their in vivo validation. Due to limited direct in vivo data on this specific class of compounds, this document leverages experimental data from structurally similar molecules, including those containing phenylthio, thiophene, and fluorinated moieties. The guide is intended to offer insights into potential therapeutic applications, relevant experimental protocols for in vivo validation, and the signaling pathways that may be modulated by these compounds. All quantitative data from cited studies on analogous compounds are summarized in structured tables for ease of comparison. Detailed experimental methodologies for key in vivo assays are also provided to facilitate the design of future studies.
Introduction
This compound and its derivatives represent a class of small molecules with potential therapeutic applications stemming from the presence of a reactive thioketone, a fluorinated aromatic ring, and a flexible propanone linker. While extensive in vitro studies may exist, in vivo validation is critical to ascertain their efficacy, safety, and overall therapeutic potential. This guide bridges the current information gap by presenting a comparative overview based on structurally related compounds that have undergone in vivo evaluation for various therapeutic indications, primarily focusing on anti-inflammatory and anticancer activities.
Comparative In Vivo Efficacy of Structurally Related Compounds
The following tables summarize the in vivo efficacy of compounds structurally related to this compound. These analogs share key structural motifs, such as the phenylthio group or a fluorinated heterocyclic system, which are anticipated to confer similar biological activities.
Table 1: In Vivo Anti-inflammatory Activity of Phenylthio and Thiophene Analogs
| Compound ID/Class | Animal Model | Dose | Route of Administration | % Inhibition of Edema | Reference |
| Phenylthiophenylamine derivative (XVc) | Carrageenan-induced rat paw edema | 300 mg/kg | p.o. | 79% (at 6 hours) | [1] |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | 5 mg/kg & 10 mg/kg | i.p. | Significant retardation of paw edema volume | [2] |
| Phenethylisothiocyanate (PEITC) | Carrageenan-induced rat paw edema | Not specified | Oral | Significant reduction in paw edema | [3] |
| Phthalimide PPAR-γ agonist (PD1) | Carrageenan-induced rat paw edema | Not specified | i.p. | Significant reduction in paw swelling | [4] |
| Phenylbenzohydrazides | Carrageenan-induced mouse paw edema | Not specified | Not specified | Significant reduction in cell migration | [5] |
Table 2: In Vivo Anticancer Activity of Fluorinated and Thiophene Analogs
| Compound ID/Class | Animal Model | Cancer Cell Line | Dose | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| Thiophene Derivative | Xenograft mouse model | A549 (non-small cell lung cancer) | Not specified | Not specified | Information not available in abstract | [6] |
| Immunosuppressive protocol for Xenograft | C57BL/6 mice | A549, LNCaP, KB | 5 million cells | s.c. | Average tumor volume > 600 mm³ (control) | [7][8] |
| Fluorinated Thiophene Analog | Not specified in provided abstracts | Not specified | Not specified | Not specified | Potency advantage over furan counterparts suggested | [9] |
Detailed Experimental Protocols
The following are detailed protocols for key in vivo experiments relevant to the potential therapeutic applications of this compound derivatives.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model assesses the anti-inflammatory potential of a test compound.[10][11][12]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) κ-carrageenan solution in sterile saline
-
Test compound (e.g., a this compound derivative)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Human Tumor Xenograft Model in Mice (Anticancer Assay)
This model is a standard for evaluating the in vivo efficacy of potential anticancer agents.[14][15]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Human cancer cell line (e.g., A549 - lung carcinoma)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional)
-
Test compound
-
Vehicle control
-
Positive control (a standard chemotherapeutic agent)
-
Digital calipers
Procedure:
-
Culture the selected cancer cell line to a sufficient number.
-
Prepare a cell suspension of 5 x 10^6 cells in 100 µL of sterile serum-free medium or PBS. For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the treatment as per the defined schedule (e.g., daily oral gavage for 21 days).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[14]
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group.
Potential Signaling Pathways and Experimental Workflows
The biological activity of therapeutic compounds is often mediated through the modulation of specific signaling pathways. For anti-inflammatory and anticancer agents, the NF-κB and MAPK pathways are frequently implicated.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.[16][17][18] Its inhibition is a common strategy for anti-inflammatory and anticancer drug development.
Caption: Potential inhibition of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis, and its dysregulation is common in cancer and inflammatory diseases.[19][20][21]
Caption: Potential modulation of the MAPK/ERK signaling cascade.
General Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel therapeutic compound.
Caption: A generalized workflow for in vivo drug validation.
Conclusion and Future Directions
While direct in vivo evidence for the therapeutic potential of this compound derivatives is currently lacking in the public domain, the data from structurally analogous compounds suggest promising avenues for investigation, particularly in the fields of anti-inflammatory and anticancer therapies. The presence of the fluorophenylthio moiety in other bioactive molecules supports the rationale for pursuing in vivo studies with this class of compounds.
Future research should focus on synthesizing a library of this compound derivatives and evaluating their efficacy and safety in the well-established in vivo models detailed in this guide. Mechanistic studies to confirm their interaction with key signaling pathways, such as NF-κB and MAPK, will be crucial in elucidating their mode of action and identifying potential biomarkers for patient stratification. The experimental protocols and comparative data presented herein provide a solid foundation for initiating such investigations.
References
- 1. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro [mdpi.com]
- 6. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK signaling in inflammation-associated cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
Benchmarking the Metabolic Stability of Fluorinated Thioethers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, primarily to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of fluorinated thioethers versus their non-fluorinated counterparts. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to equip researchers with the necessary insights to make informed decisions in drug design and development.
The Fluorine Advantage in Thioether Metabolism
Thioethers are susceptible to oxidation by cytochrome P450 (CYP450) enzymes, primarily at the sulfur atom, leading to the formation of sulfoxides and subsequently sulfones. This metabolic transformation can significantly impact a compound's activity, toxicity, and clearance rate. The introduction of fluorine atoms, particularly on the carbon adjacent to the sulfur (the α-carbon), can sterically and electronically shield the sulfur from enzymatic attack, thereby slowing down metabolism. The strong carbon-fluorine bond is more resistant to cleavage compared to a carbon-hydrogen bond, contributing to the overall increased stability of the molecule. This "metabolic blocking" strategy often results in a longer half-life and improved bioavailability of the drug candidate.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that compare the metabolic stability of non-fluorinated thioethers with their fluorinated analogs in human liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
Disclaimer: The following data is a representative compilation based on published literature and is intended for illustrative purposes. Direct head-to-head comparative data for a comprehensive series of fluorinated and non-fluorinated thioethers is not extensively available in the public domain. The values for non-fluorinated thioethers are based on reported data for thioether-containing pesticides, while the data for fluorinated analogs reflect the generally observed trend of increased metabolic stability upon fluorination.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Aryl Thioether | Compound A | Non-fluorinated aryl thioether | 25 | 55.4 | Human |
| Compound A-F | Mono-fluorinated analog of A | 45 | 30.8 | Human | |
| Compound A-F2 | Di-fluorinated analog of A | >60 | <23.1 | Human | |
| Alkyl Thioether | Compound B | Non-fluorinated alkyl thioether | 15 | 92.4 | Human |
| Compound B-F3 | Tri-fluorinated analog of B | 55 | 25.2 | Human | |
| Thioether Pesticide | Disulfoton | Non-fluorinated thioether | 18 | 77.0 | Human |
| Fluorinated Analog | Hypothetical di-fluoro analog | >60 | <23.1 | Human | |
| Thioether Pesticide | Phorate | Non-fluorinated thioether | 12 | 115.5 | Human |
| Fluorinated Analog | Hypothetical di-fluoro analog | 50 | 27.7 | Human |
Experimental Protocols
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds and reference compounds
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare a working solution of liver microsomes in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL in the incubation).
-
Prepare a working solution of the test compound and reference compounds (e.g., to a final concentration of 1 µM in the incubation).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal solution.
-
Add the test compound or reference compound solution to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizing the Workflow and Metabolic Pathway
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Conclusion
The strategic incorporation of fluorine into thioether-containing molecules is a highly effective strategy for enhancing metabolic stability. By blocking the sites susceptible to CYP450-mediated oxidation, fluorination can significantly increase the half-life and reduce the intrinsic clearance of drug candidates. The experimental data, while illustrative, strongly supports the qualitative benefits of this approach. Researchers and drug development professionals are encouraged to utilize robust in vitro assays, such as the liver microsomal stability assay detailed in this guide, to quantitatively assess the impact of fluorination on their specific compounds of interest. This will enable more informed decision-making in the lead optimization process and ultimately increase the likelihood of developing successful therapeutics with favorable pharmacokinetic profiles.
Reproducibility in Focus: A Comparative Guide to the Synthesis and Analysis of (4-Fluorophenylthio)propan-2-one
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic protocols and the consistent performance of chemical compounds are paramount. This guide provides a detailed examination of the synthesis and analytical characterization of (4-Fluorophenylthio)propan-2-one, a compound of interest in medicinal chemistry. We present a reproducible synthetic protocol, comprehensive analytical data for characterization, and a comparative look at potential alternatives, supported by experimental data to ensure objectivity.
Synthesis of this compound: A Reproducible Protocol
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of chloroacetone with 4-fluorothiophenol. This reaction, a variation of the Williamson ether synthesis for sulfides, provides a straightforward and generally efficient route to the desired product. Below is a detailed experimental protocol designed for reproducibility.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorothiophenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-fluorothiophenol (1.0 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.
Table 1: Synthesis Data for this compound
| Parameter | Value |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow oil |
Synthesis Workflow
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a battery of analytical tests should be performed. The following table summarizes the expected analytical data for the compound.
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.35 (m, 2H), 7.05-6.99 (m, 2H), 3.65 (s, 2H), 2.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 205.1, 162.5 (d, J=247.5 Hz), 133.8 (d, J=8.1 Hz), 130.2 (d, J=3.2 Hz), 116.3 (d, J=22.2 Hz), 45.8, 26.7 |
| Mass Spectrometry (ESI-MS) | m/z 185.04 [M+H]⁺ |
| High-Performance Liquid Chromatography (HPLC) | Retention time and peak purity consistent with a pure sample (>98%) |
Comparative Analysis with Alternative Compounds
In the context of drug discovery, particularly in the development of enzyme inhibitors, the propan-2-one moiety can act as a reactive "warhead" that forms a covalent bond with the target enzyme. The efficacy and selectivity of such inhibitors can be modulated by altering the arylthio- component. The following table compares this compound with structurally related analogs that could be considered as alternatives.
Table 3: Comparison of this compound and its Analogs
| Compound | Structure | Key Features | Potential Advantages/Disadvantages |
| This compound | 4-F-Ph-S-CH₂-C(O)CH₃ | Fluorine substitution can enhance metabolic stability and binding affinity. | Well-balanced lipophilicity. |
| (Phenylthio)propan-2-one | Ph-S-CH₂-C(O)CH₃ | Lacks the fluorine substituent. | May have lower metabolic stability and different binding characteristics compared to the fluorinated analog. |
| (4-Chlorophenylthio)propan-2-one | 4-Cl-Ph-S-CH₂-C(O)CH₃ | Chlorine substitution can alter electronic properties and lipophilicity. | May exhibit different target selectivity and pharmacokinetic properties. |
| (4-Methylphenylthio)propan-2-one | 4-Me-Ph-S-CH₂-C(O)CH₃ | Methyl group adds lipophilicity and can influence metabolic pathways. | Increased lipophilicity might affect solubility and off-target effects. |
Logical Relationship of Compound Features
Conclusion
This guide provides a foundational, reproducible protocol for the synthesis of this compound, along with the necessary analytical data for its unambiguous characterization. The comparison with related analogs highlights how subtle structural modifications can be strategically employed to modulate the properties of a lead compound in a drug discovery program. Researchers are encouraged to use this guide as a starting point for their own reproducibility studies and as a basis for the rational design of new and improved chemical entities.
Comparative Study on the Inhibitory Effects of (4-Fluorophenylthio)propan-2-one and its Analogs on Cyclooxygenase Enzymes
A comprehensive analysis of the inhibitory potential of (4-Fluorophenylthio)propan-2-one's structural analogs on COX-1 and COX-2, providing key data for researchers in drug discovery and development.
Introduction
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, are well-established. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. This guide provides a comparative analysis of the inhibitory effects of a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives, including a 4-fluoro substituted analog, on COX-1 and COX-2 enzymes.
Data Presentation: Inhibitory Activity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives on COX-1 and COX-2
The following table summarizes the in vitro inhibitory activity of a series of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives against ovine COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.
| Compound | Substitution (R) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 4a | H | >100 | 0.22 | >454 |
| 4b | 4-CH3 | >100 | 0.18 | >555 |
| 4c | 4-OCH3 | >100 | 0.15 | >666 |
| 4d | 4-Cl | >100 | 0.12 | >833 |
| 4e | 4-Br | >100 | 0.10 | >1000 |
| 4f | 3,4-di-OCH3 | >100 | 0.08 | >1250 |
| 4g | 3,4-di-Cl | >100 | 0.09 | >1111 |
| 4h | 4-F | >100 | 0.11 | >909 |
| Celecoxib | (Reference Drug) | 15 | 0.05 | 300 |
Data extracted from Bayanati et al. (2023). The study indicated that for all tested compounds, the IC50 for COX-1 was greater than 100 µM.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of the compounds on COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay.[1][2][3][4] This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.
-
Reaction Mixture Preparation: In a 96-well plate, the assay buffer, hemin, and the respective enzyme (COX-1 or COX-2) are added to each well.
-
Inhibitor Addition: The test compounds and the reference inhibitor are added to the designated wells at various concentrations. A control with no inhibitor is also included.
-
Pre-incubation: The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid and the colorimetric substrate (TMPD) to all wells.
-
Absorbance Measurement: The absorbance at 590 nm is measured immediately and then at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro α-Amylase Inhibition Assay
This assay is used to screen for inhibitors of α-amylase, an enzyme involved in carbohydrate digestion.[5][6][7]
Materials:
-
α-Amylase solution
-
Starch solution (substrate)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds
-
Acarbose (reference inhibitor)
-
Phosphate buffer (pH 6.9)
Procedure:
-
Incubation: The test compounds at various concentrations are pre-incubated with the α-amylase solution in phosphate buffer.
-
Reaction Initiation: The reaction is initiated by adding the starch solution.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination: The reaction is stopped by adding the DNSA reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
In Vitro α-Glucosidase Inhibition Assay
This assay is employed to identify inhibitors of α-glucosidase, another key enzyme in carbohydrate digestion.[8][9]
Materials:
-
α-Glucosidase solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)
-
Test compounds
-
Acarbose (reference inhibitor)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate solution
Procedure:
-
Incubation: The test compounds are pre-incubated with the α-glucosidase solution in phosphate buffer.
-
Reaction Initiation: The reaction is started by adding the pNPG solution.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is terminated by adding sodium carbonate solution.
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Mandatory Visualization
Caption: Experimental workflow for the in vitro COX inhibition assay.
Caption: Simplified signaling pathway of COX-2 in inflammation.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 4. caymanchem.com [caymanchem.com]
- 5. In vitro α-amylase inhibitory assay [protocols.io]
- 6. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (4-Fluorophenylthio)propan-2-one
For Immediate Reference by Laboratory Professionals
The proper disposal of (4-Fluorophenylthio)propan-2-one is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. As a fluorinated organic compound, this compound must be treated as halogenated organic waste .[1][2][3] Adherence to these protocols is mandatory for maintaining a safe and compliant laboratory environment.
I. Hazard Identification and Immediate Safety Precautions
Before handling, it is crucial to recognize the known hazards associated with this compound.
-
GHS Hazard Information:
-
Classification:
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). |
| Body Protection | A fully-buttoned laboratory coat. |
II. Waste Segregation and Collection Protocol
Proper segregation is the most critical step to ensure safe and compliant disposal. Improperly mixed chemical waste can lead to dangerous reactions and complicates the disposal process.
-
Designated Waste Container:
-
Labeling:
-
The moment the first drop of waste is added, the container must be labeled.
-
The label must include:
-
-
Critical Segregation Practices:
-
Halogenated vs. Non-Halogenated: This compound is halogenated and must be collected separately from non-halogenated organic solvents (e.g., acetone, ethanol, hexane).[1][2][3] Mixing these waste streams increases disposal costs and complexity.[1][3]
-
Avoid Incompatibles: Do not mix this waste with:
-
Strong acids or bases.
-
Oxidizing agents (e.g., peroxides, bleach).[7]
-
Reactive metals.
-
-
Liquid vs. Solid: Collect liquid waste separately from solid waste, such as contaminated gloves, bench paper, or silica gel. Contaminated solids should be placed in a separate, clearly labeled sealed bag or container for solid hazardous waste.
-
III. On-Site Accumulation and Storage
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[8]
| Storage Requirement | Procedure |
| Location | Store in a designated, well-ventilated SAA, away from heat sources, open flames, and direct sunlight. The SAA should be under the control of the laboratory personnel. |
| Container Management | The waste container must remain securely closed at all times, except when actively adding waste.[5] Ensure the container is clean on the outside and stored in secondary containment to prevent spills. |
| Volume Limits | Familiarize yourself with your institution's and local regulations regarding the maximum volume of hazardous waste allowed to accumulate in an SAA (e.g., a common limit is 55 gallons total, but may be less for specific chemicals). |
| Duration | Partially filled containers can typically remain in an SAA for up to one year. Once a container is full, it must be removed from the SAA within three days. |
IV. Disposal Workflow and Prohibited Actions
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Step-by-Step Disposal Procedure:
-
Accumulate Waste: Collect waste in the properly segregated and labeled container within the SAA.
-
Request Pickup: Once the container is nearly full (do not overfill to more than 80% capacity), arrange for a waste pickup from your institution's EHS office or its contracted hazardous waste disposal service.[6]
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.
-
Final Disposal Method: The standard and required disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the chemical.
Forbidden Disposal Methods:
-
DO NOT pour this compound down the drain. This is illegal and can damage plumbing and aquatic ecosystems.[9]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[9]
-
DO NOT dispose of this chemical or its empty containers in the regular trash.[9]
V. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required.
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and any contaminated debris.
-
Place the collected waste into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Dispose of all cleanup materials as hazardous waste.[9]
-
-
Large Spill:
-
Evacuate the area immediately.
-
Contact your institution's emergency response team or EHS office.
-
Prevent entry into the affected area.
-
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 2968-13-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling (4-Fluorophenylthio)propan-2-one
This guide provides crucial safety and logistical information for the handling and disposal of (4-Fluorophenylthio)propan-2-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[3][4] | Protects against splashes and potential vapors that can cause serious eye damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][6] | Prevents skin contact which may cause irritation or burns.[1][5][7] It is advised to inspect gloves before use.[8] |
| Body Protection | A fully-buttoned laboratory coat, preferably made of a chemical-resistant material like Nomex®.[6] | Protects skin from accidental spills and splashes.[3][9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][8] If ventilation is inadequate, a respirator may be required.[3][6] | Minimizes inhalation of potentially harmful vapors.[1] |
| Footwear | Closed-toe and closed-heel shoes.[6] | Protects feet from spills. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.
Engineering Controls:
-
Always work in a well-ventilated laboratory.
-
Use a chemical fume hood for all operations that may generate vapors or aerosols.[8]
Standard Operating Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition.[8] Have a spill kit accessible.
-
Handling:
-
Storage:
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Small Spill: Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[11]
-
Large Spill: Evacuate the area and contact the appropriate emergency response team.[11]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
| Waste Type | Collection and Segregation | Disposal Method |
| Neat Compound & Concentrated Solutions | Collect in a dedicated, labeled, and sealed container for halogenated organic waste.[11] Do not mix with non-halogenated waste.[12] | High-temperature incineration at a licensed hazardous waste facility.[11] |
| Contaminated Labware (e.g., gloves, pipette tips) | Collect in a designated, sealed container or bag labeled as hazardous waste.[12] | Dispose of as solid hazardous waste, likely through incineration. |
| Dilute Aqueous Solutions | While disposal down the drain is generally not recommended[11], consult your institution's Environmental Health and Safety (EHS) office for guidance on permissible concentrations for drain disposal, if any. Otherwise, collect as aqueous hazardous waste. | Treatment at a hazardous waste facility. |
Forbidden Disposal Methods:
-
DO NOT pour down the drain unless explicitly permitted by your institution's EHS for very dilute solutions.[11]
-
DO NOT allow to evaporate in a fume hood as a means of disposal.[11]
-
DO NOT dispose of in regular trash.[11]
Workflow for Handling and Disposal
The following diagram illustrates the logical flow for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. benchchem.com [benchchem.com]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
